SQ22536
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
9-(oxolan-2-yl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHMZCMKHPHFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17318-31-9 | |
| Record name | 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17318-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17318-31-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2-Tetrahydrofuryl)adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
SQ22536: A Dual-Target Modulator of cAMP Signaling
An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SQ22536, chemically known as 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine, is a widely utilized cell-permeable compound traditionally classified as an inhibitor of adenylyl cyclase (AC). This enzyme is responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous signal transduction pathways. While its role as a direct inhibitor of AC is well-documented, emerging evidence reveals a more complex mechanism of action. Notably, this compound also exhibits off-target effects, specifically the inhibition of a novel neuritogenic cAMP sensor (NCS), now identified as Rap Guanine Nucleotide Exchange Factor 2 (Rapgef2). This dual-target activity positions this compound as a modulator of cAMP signaling at two distinct points: its synthesis and its downstream effector pathways. This guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action: A Dual Inhibition Model
The primary and most well-characterized mechanism of action of this compound is the direct inhibition of adenylyl cyclase. By competing with ATP at the catalytic site of the enzyme, this compound effectively reduces the intracellular concentration of cAMP. This action has been demonstrated across various cell types and experimental systems.
However, a pivotal study by Camacho and Eiden (2012) unveiled a second, distinct mechanism. Their research demonstrated that this compound can inhibit the neuritogenic effects of cAMP analogs, such as 8-Bromo-cAMP, which act downstream of adenylyl cyclase. This finding pointed to an additional target for this compound within the cAMP signaling cascade. This secondary target was identified as the Neuritogenic cAMP Sensor (NCS), or Rapgef2.
Therefore, the comprehensive mechanism of action for this compound is a dual inhibition model:
-
Primary Target: Adenylyl Cyclase (AC) - Inhibition at this level blocks the synthesis of cAMP, thereby attenuating all downstream cAMP-dependent signaling pathways.
-
Secondary Target: Neuritogenic cAMP Sensor (NCS/Rapgef2) - Inhibition of this guanine nucleotide exchange factor (GEF) specifically blocks the Rap1-B-Raf-MEK-ERK signaling cascade, which is crucial for processes such as neurite outgrowth.
This dual activity must be considered when interpreting experimental results using this compound, as its effects may not be solely attributable to the reduction of cAMP levels.
Quantitative Data
The following tables summarize the key quantitative data related to the inhibitory activity of this compound.
Table 1: Inhibitory Potency of this compound on Adenylyl Cyclase
| Parameter | Value | Cell Type/System | Condition | Reference |
| IC₅₀ | 1.4 µM | Intact Human Platelets | PGE₁-stimulated cAMP increase | [1][2] |
| IC₅₀ | ~5 µM | HEK293 cells | Forskolin-induced CRE-luciferase activity | |
| IC₅₀ | ~5 µM | HEK293 cells | PACAP-induced CRE-luciferase activity |
Table 2: Differential Inhibition of Downstream Signaling by this compound
| Parameter | Value | Cell Type | Condition | Reference |
| IC₅₀ | 10 µM | NS-1 cells | Forskolin-induced Elk-1 activation | |
| IC₅₀ | 170 µM | NS-1 cells | 8-Br-cAMP-induced Elk-1 activation |
Table 3: Effect of this compound on cAMP Levels
| Treatment | Cell/Tissue Type | Change in cAMP Levels | Reference |
| This compound (100 µM) + Iloprost (60 nM) | Guinea-pig aorta | Completely abolished iloprost-induced 3-fold rise in cAMP | [3] |
| This compound (250 µmol/L) + Adenosine | Human platelets | Attenuated increase from 29±2 to 9±1 pmol/10⁸ platelets | [2] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Experimental Protocols
Adenylyl Cyclase Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory effect of this compound on adenylyl cyclase activity.
Materials:
-
Cell culture or tissue homogenate expressing the adenylyl cyclase of interest.
-
This compound
-
Adenylyl cyclase activator (e.g., Forskolin, isoproterenol)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, ATP)
-
cAMP detection kit (e.g., ELISA, radioimmunoassay)
-
Lysis buffer
-
Plate reader or scintillation counter
Procedure:
-
Cell/Tissue Preparation:
-
Culture cells to the desired confluency. For tissue, homogenize in an appropriate buffer on ice.
-
Wash cells or homogenate with a suitable buffer (e.g., PBS).
-
-
Inhibitor Pre-incubation:
-
Treat the cells/homogenate with varying concentrations of this compound or vehicle control.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Adenylyl Cyclase Stimulation:
-
Add the adenylyl cyclase activator to stimulate cAMP production.
-
Incubate for a specific duration (e.g., 10-15 minutes) at 37°C.
-
-
Lysis and cAMP Measurement:
-
Terminate the reaction by adding a lysis buffer.
-
Measure the cAMP concentration in the lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cAMP production for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
CREB Reporter Gene Assay
This protocol assesses the effect of this compound on the PKA-mediated transcription of a CRE-driven reporter gene.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently transfected with a CRE-luciferase reporter plasmid.
-
This compound
-
cAMP-elevating agent (e.g., Forskolin)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the CRE-luciferase reporter cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.
-
-
Stimulation:
-
Add the cAMP-elevating agent to the wells.
-
Incubate for a period sufficient to induce reporter gene expression (e.g., 4-6 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luciferase assay reagent and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Calculate the fold-change in luciferase activity relative to the unstimulated control.
-
Determine the inhibitory effect of this compound on stimulated luciferase activity.
-
Western Blot for ERK Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of ERK, a downstream target of the NCS/Rapgef2 pathway.
Materials:
-
NS-1 cells (or other relevant neuronal cell line).
-
This compound
-
Stimulating agents (e.g., 8-Bromo-cAMP, Forskolin, NGF as a negative control).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat with this compound or vehicle for 30 minutes.
-
Stimulate with the appropriate agonist for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the phospho-ERK antibody.
-
Re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK.
-
Normalize the phospho-ERK signal to the total-ERK signal.
-
Compare the levels of ERK phosphorylation across different treatment conditions.
-
Conclusion
This compound is a valuable pharmacological tool for studying cAMP-mediated signaling. However, its dual mechanism of action necessitates careful experimental design and interpretation of results. While it remains a potent inhibitor of adenylyl cyclase, its ability to also inhibit the NCS/Rapgef2 pathway provides an additional layer of complexity and a potential for more nuanced modulation of cellular processes. Researchers, scientists, and drug development professionals should be mindful of this dual activity to accurately attribute the observed effects of this compound and to leverage its full potential in their investigations.
References
SQ22536: An In-depth Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of SQ22536, a widely used adenylyl cyclase (AC) inhibitor. It details its mechanism of action, off-target effects, and its application in research, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action and Research Applications
This compound, chemically known as 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine, is a cell-permeable nucleoside analog that functions as a non-competitive inhibitor of adenylyl cyclase.[1] Its primary use in research is to probe the role of the cyclic AMP (cAMP) signaling pathway in various cellular processes. By inhibiting AC, this compound prevents the conversion of ATP to cAMP, thereby reducing intracellular cAMP levels and blocking the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2][3]
This inhibitory action allows researchers to investigate the necessity of cAMP signaling in a multitude of physiological and pathological events, including hormone action, neurotransmission, cell growth and differentiation, and inflammation.
Quantitative Data: Potency and Efficacy
The inhibitory potency of this compound can vary depending on the specific adenylyl cyclase isoform, the cell type, and the experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Parameter | Value | System/Conditions | Reference |
| IC50 | 1.4 µM | Inhibition of adenylyl cyclase; PGE1-stimulated human platelets. | [2][4][5] |
| IC50 | ~5 µM | Inhibition of forskolin-induced reporter gene activation. | [6] |
| IC50 | ~5 µM | Inhibition of PACAP-induced reporter gene activation. | [6] |
| IC50 | 10 µM | Inhibition of forskolin-induced Elk activation. | [6] |
| IC50 | 170 µM | Inhibition of 8-Br-cAMP-induced Elk activation (off-target effect). | [6] |
| IC50 | 2 µM | Inhibition of recombinant adenylyl cyclase 5 (AC5). | [6] |
| IC50 | 360 µM | Inhibition of recombinant adenylyl cyclase 6 (AC6). | [6] |
| IC50 Range | 0.08 - 1.45 mM | Inhibition of catecholamine-stimulated cAMP production in catfish hepatocyte cell membranes. | [1] |
| IC50 Range | 0.08 - 0.27 mM | Inhibition of catecholamine-stimulated cAMP production in rat hepatocyte cell membranes. | [1] |
Off-Target Effects: A Critical Consideration
While this compound is a valuable tool, it is crucial for researchers to be aware of its off-target effects. Notably, at higher concentrations, this compound can inhibit downstream components of the cAMP signaling pathway, independent of its action on adenylyl cyclase.[2] A significant off-target action is the inhibition of a novel neuritogenic cAMP sensor (NCS), which subsequently blocks the activation of the MAP kinase pathway (ERK phosphorylation).[2][7]
This is evidenced by the ability of this compound to inhibit neuritogenesis and ERK phosphorylation induced by cAMP analogs like 8-Br-cAMP, which bypass the need for adenylyl cyclase activity.[2][3] The IC50 for this off-target effect is significantly higher than for its primary target, as shown in the table above.[6] Researchers should, therefore, use the lowest effective concentration of this compound and include appropriate controls, such as cAMP analogs, to dissect the specific involvement of adenylyl cyclase.
Signaling Pathways
The following diagrams illustrate the primary and off-target mechanisms of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research. Below are representative protocols for key experiments.
Measurement of Intracellular cAMP Levels
This protocol describes a competitive enzyme immunoassay (EIA) to quantify changes in intracellular cAMP following treatment with this compound.
Materials:
-
Cell line of interest (e.g., NS-1, HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Adenylyl cyclase activator (e.g., Forskolin, Isoproterenol)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
0.1 M HCl
-
cAMP enzyme immunoassay (EIA) kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for sub-confluent growth after 24 hours.
-
Pre-treatment: The following day, replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 100 µM IBMX) and the desired concentrations of this compound or vehicle (DMSO). Incubate for 30 minutes at 37°C.[8]
-
Stimulation: Add the adenylyl cyclase activator (e.g., 10 µM Forskolin) to the wells and incubate for an additional 30 minutes at 37°C.[8]
-
Cell Lysis: Aspirate the medium and lyse the cells by adding 100 µL of 0.1 M HCl to each well. Incubate for 10 minutes at room temperature with gentle shaking.[8]
-
cAMP Quantification: Use the cell lysates to perform the cAMP EIA according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of cAMP in each sample based on the standard curve. Normalize the data to the protein concentration of the cell lysates if necessary.
Western Blot Analysis of Downstream Signaling (pCREB and pERK)
This protocol details the detection of phosphorylated CREB (a PKA target) and phosphorylated ERK (an off-target indicator) by Western blot.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Stimulants (e.g., Forskolin, 8-Br-cAMP)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach the desired confluency, serum-starve the cells for 4-12 hours. Pre-treat with this compound (e.g., 10 µM) for 30 minutes, followed by stimulation with an appropriate agonist (e.g., 10 µM Forskolin or 500 µM 8-Br-cAMP) for 10-15 minutes.[3][9]
-
Lysate Preparation: Place the plates on ice, wash the cells with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.[10]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample in Laemmli buffer at 95°C for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[10][11]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.[10]
-
Wash three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, strip the membrane and re-probe with antibodies against total CREB or total ERK.
Neurite Outgrowth Assay
This protocol describes how to assess the effect of this compound on neurite outgrowth in a neuronal cell line like PC12.[12][13][14]
Materials:
-
PC12 or NS-1 cells
-
Collagen IV-coated culture plates
-
Differentiation medium (e.g., DMEM with 1% horse serum)
-
Nerve Growth Factor (NGF)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Phase-contrast microscope with an imaging system
Procedure:
-
Cell Plating: Seed PC12 cells onto collagen IV-coated 96-well plates at a low density (e.g., 2,000-3,000 cells/well) in differentiation medium. Allow the cells to attach for 24 hours.[14][15]
-
Treatment: Replace the medium with fresh differentiation medium containing the treatments. This will include a negative control (vehicle), a positive control (e.g., 50-100 ng/mL NGF), and experimental groups (NGF + different concentrations of this compound).[14][15]
-
Incubation: Incubate the cells for 48-96 hours to allow for neurite extension.[14]
-
Imaging: Acquire images of multiple random fields for each well using a phase-contrast microscope.
-
Quantification:
-
Fix the cells if desired.
-
Measure the length of the longest neurite for at least 50 individual cells per condition. Alternatively, use automated image analysis software to quantify total neurite length per cell.[12][13]
-
A cell is typically considered to have a neurite if the process is at least twice the diameter of the cell body.
-
-
Data Analysis: Compare the average neurite length between the different treatment groups.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for investigating the role of cAMP signaling using this compound.
Conclusion
This compound remains an indispensable tool for elucidating the roles of cAMP-mediated signaling pathways. Its efficacy as an adenylyl cyclase inhibitor is well-documented. However, researchers must exercise caution and employ rigorous experimental design, including the use of appropriate controls and concentration ranges, to account for its potential off-target effects. By adhering to detailed protocols and being mindful of its dual inhibitory actions, scientists can continue to leverage this compound to gain valuable insights into the complex world of cellular signaling.
References
- 1. SQ 22536, Non-competitive adenylyl cyclase inhibitor (CAS 17318-31-9) | Abcam [abcam.com]
- 2. SQ 22536 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 3. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cAMP-dependent protein kinase signaling is required for (2R,6R)-hydroxynorketamine to potentiate hippocampal glutamatergic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PC12 Cell Neurite Analysis | Yokogawa Electric Corporation [yokogawa.com]
- 14. Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unraveling the Dual Inhibitory Action of SQ22536: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
SQ22536, chemically known as 9-(tetrahydro-2-furanyl)-9H-purin-6-amine, is a widely utilized cell-permeable compound primarily recognized for its role as an inhibitor of adenylyl cyclase (AC).[1][2] This enzyme is a critical player in cellular signaling, responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. By modulating intracellular cAMP levels, this compound has become an invaluable tool in dissecting cAMP-dependent signaling pathways. However, recent evidence has unveiled a more complex mechanism of action, highlighting an "off-target" effect that is crucial for the accurate interpretation of experimental results. This guide provides an in-depth technical overview of the core functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its activity.
Core Function: Adenylyl Cyclase Inhibition
The principal and most well-documented function of this compound is the inhibition of adenylyl cyclase.[3][4] This action leads to a reduction in the intracellular concentration of cAMP, thereby attenuating the signaling cascades that are dependent on this second messenger. The inhibitory effect of this compound has been demonstrated across various cell types and in response to different stimuli that activate adenylyl cyclase.
Quantitative Analysis of Adenylyl Cyclase Inhibition
The potency of this compound as an adenylyl cyclase inhibitor has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type, the specific isoform of adenylyl cyclase present, and the experimental conditions.
| Parameter | Value | Cell Type/Condition | Stimulus | Reference |
| IC50 | 1.4 µM | Intact Human Platelets | PGE1 | [1][2][5] |
| IC50 | 5 µM | HEK293 cells | Forskolin | [6][7] |
| IC50 | 5 µM | HEK293 cells | PACAP-38 | [6][7] |
| IC50 | 10 µM | NS-1 cells | Forskolin (Elk-1 activation) | [6][7] |
| IC50 | 2 µM | Recombinant AC5 | - | [7] |
| IC50 | 360 µM | Recombinant AC6 | - | [7] |
| IC50 | 0.08-1.45 mM | Catfish hepatocyte membranes | Catecholamines | |
| IC50 | 0.08-0.27 mM | Rat hepatocyte membranes | Catecholamines |
A Secondary Target: The Neuritogenic cAMP Sensor (NCS)
Intriguingly, research has revealed that this compound possesses a second, distinct mechanism of action. It can inhibit a novel neuritogenic cAMP sensor (NCS) that operates downstream of adenylyl cyclase.[6] This off-target effect is particularly relevant in studies of neuronal differentiation and signaling pathways involving ERK activation.[6]
Differentiating On-Target vs. Off-Target Effects
The dual action of this compound necessitates careful experimental design to distinguish between its effects on adenylyl cyclase and the NCS. A key finding is that this compound inhibits the effects of cAMP analogs like 8-Br-cAMP on ERK phosphorylation and neuritogenesis, which are independent of adenylyl cyclase activity.[6] The potency of this compound differs between its two targets, with a higher potency for adenylyl cyclase inhibition.[6][7]
| Parameter | Value | Cell Type | Stimulus | Endpoint | Reference |
| IC50 | 170 µM | NS-1 cells | 8-Br-cAMP | Elk-1 activation | [6][7] |
Experimental Protocols
To facilitate the application of this compound in research, detailed methodologies for key experiments are provided below.
Protocol 1: Inhibition of Forskolin-Induced CREB Activation
This protocol is designed to assess the inhibitory effect of this compound on adenylyl cyclase activity by measuring the activation of the cAMP response element-binding protein (CREB), a downstream target of cAMP signaling.
1. Cell Culture and Transfection:
- HEK293 cells are cultured in appropriate media.
- Cells are transfected with a CRE-luciferase reporter plasmid and a vector expressing a GPCR of interest (e.g., rat PAC1hop receptor) if studying GPCR-mediated AC activation.[6]
2. Pre-treatment with this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[7]
- Pre-treat the transfected cells with graded concentrations of this compound (e.g., 1 µM to 1 mM) for 30 minutes.[6]
3. Stimulation of Adenylyl Cyclase:
- Stimulate the cells with an adenylyl cyclase activator, such as 25 µM forskolin or 100 nM PACAP-38, for 4-6 hours.[6]
4. Measurement of Luciferase Activity:
- Lyse the cells and measure luciferase activity using a luminometer.
- The reduction in luciferase activity in the presence of this compound indicates inhibition of the cAMP/PKA/CREB pathway.
Protocol 2: Assessment of Off-Target Effects on ERK Phosphorylation
This protocol aims to determine the effect of this compound on the NCS by measuring ERK phosphorylation in response to a cAMP analog.
1. Cell Culture:
- Culture NS-1 cells, a neuroendocrine cell line suitable for studying neuritogenesis, in appropriate media.[6]
2. Pre-treatment with this compound:
- Pre-treat the cells with this compound (e.g., 1 mM) for a specified duration.[6]
3. Stimulation with cAMP Analog:
- Stimulate the cells with a cell-permeable cAMP analog, such as 500 µM 8-Br-cAMP, which bypasses the need for adenylyl cyclase activation.[6] As a control, stimulate separate wells with agents that activate ERK independently of the cAMP pathway, such as NGF or PMA.[6]
4. Western Blot Analysis:
- Lyse the cells and perform Western blot analysis to detect phosphorylated ERK (p-ERK) and total ERK.
- A decrease in the p-ERK/total ERK ratio in the presence of this compound and 8-Br-cAMP suggests inhibition of the downstream NCS.[6]
Signaling Pathways and Experimental Workflow
Visualizing the complex interactions of this compound is essential for a comprehensive understanding of its function.
Caption: Dual inhibitory signaling pathway of this compound.
Caption: Workflow for assessing this compound inhibition of CREB activation.
References
- 1. SQ 22536 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of the adenylyl cyclase inhibitor this compound on iloprost-induced vasorelaxation and cyclic AMP elevation in isolated guinea-pig aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SQ 22536, an adenylate-cyclase inhibitor, prevents the antiplatelet effect of dazoxiben, a thromboxane-synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
SQ22536 as a cAMP Signaling Probe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of SQ22536, a widely used chemical probe for studying cyclic AMP (cAMP) signaling pathways. We will delve into its mechanism of action, quantitative parameters, significant off-target effects, and provide detailed experimental protocols for its application in research settings.
Introduction to cAMP Signaling and the Role of Probes
Cyclic AMP is a ubiquitous second messenger that plays a critical role in regulating a vast number of cellular functions, from metabolism and gene transcription to cell growth and differentiation.[1][2] The production of cAMP is catalyzed by adenylyl cyclases (AC), a family of enzymes that convert ATP to cAMP.[1][3] G protein-coupled receptors (GPCRs) are major regulators of AC activity, initiating signaling cascades that have been the focus of intense research and drug development.[4][5][6]
To dissect the complex roles of cAMP, researchers rely on specific molecular tools, including inhibitors that can modulate its production. This compound, or 9-(tetrahydro-2-furanyl)-9H-purin-6-amine, has long been employed as a cell-permeable inhibitor of adenylyl cyclase, making it a staple probe in cAMP signaling studies.[7]
Core Mechanism of Action: Adenylyl Cyclase Inhibition
This compound functions as a non-competitive inhibitor of adenylyl cyclase.[1][8] It is thought to bind to the catalytic P-site of the enzyme, thereby blocking the conversion of ATP to cAMP.[1] This action effectively reduces the intracellular concentration of cAMP that would otherwise be produced in response to upstream stimuli, such as the activation of Gs-coupled GPCRs or direct AC activators like forskolin.
However, its potency and selectivity vary significantly across the different isoforms of membrane-bound adenylyl cyclases (mACs). This isoform-specific inhibition is a critical factor for researchers to consider when designing experiments and interpreting results.
Quantitative Data: Potency and Efficacy
The inhibitory concentration (IC50) of this compound varies depending on the adenylyl cyclase isoform, the cell type, and the specific stimulus used. The following tables summarize key quantitative data reported in the literature.
Table 1: IC50 Values of this compound against Adenylyl Cyclase Isoforms
| Adenylyl Cyclase Isoform | Reported IC50 Value | Reference |
| General | 1.4 µM | [7][9] |
| AC1 | 120 µM | [1] |
| AC2 | 670 µM - 2.6 mM | [1] |
| AC3 | 100 µM - 230 µM | [1] |
| AC5 | 2.0 µM - 15 µM | [1][10] |
| AC6 | 360 µM | [1][10] |
| AC8 | 120 µM | [1] |
Note: There are notable discrepancies in the literature regarding potency, particularly for AC5 and AC6.[1][10]
Table 2: IC50 Values of this compound in Cellular Assays
| Assay | Stimulus | Cell Type | Reported IC50 Value | Reference |
| CRE Reporter Gene Activation | PACAP-38 | HEK293 | ~5 µM | [10][11] |
| Elk-1 Reporter Gene Activation | Forskolin | NS-1 | 10 µM | [10][11] |
| Elk-1 Reporter Gene Activation | 8-Br-cAMP | NS-1 | 170 µM | [10][11] |
| Catecholamine-stimulated cAMP production | Catecholamines | Rat Hepatocyte Membranes | 80 - 270 µM | [8] |
| Catecholamine-stimulated cAMP production | Catecholamines | Catfish Hepatocyte Membranes | 80 - 1.45 mM | [8] |
A Critical Consideration: The Off-Target Effect of this compound
While widely categorized as an adenylyl cyclase inhibitor, significant research has demonstrated that this compound possesses at least one major off-target activity within the cAMP signaling network.[11] Specifically, this compound can inhibit a downstream cAMP-activated pathway independent of its effect on cAMP production.
Studies have shown that this compound blocks ERK phosphorylation and neuritogenesis even when stimulated by cell-permeable cAMP analogs like 8-Br-cAMP, which bypass the need for adenylyl cyclase activity.[11] This indicates that this compound inhibits a component downstream of cAMP, referred to as the "neuritogenic cAMP sensor" (NCS), which links cAMP to the MAP kinase pathway.[11]
This dual-target action is crucial for data interpretation. An effect of this compound cannot be solely attributed to the inhibition of cAMP production without further controls. The potency of this compound is greater for adenylyl cyclase (IC50 ≈ 10 µM for forskolin-induced Elk activation) than for its downstream target (IC50 ≈ 170 µM for 8-Br-cAMP-induced Elk activation), suggesting a potential for concentration-dependent selective targeting.[10][11]
Visualizing the Role of this compound
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Dual inhibitory action of this compound on the cAMP signaling pathway.
Caption: General experimental workflow for using this compound to probe cAMP signaling.
Experimental Protocols
The following are generalized protocols derived from common methodologies cited in the literature. Researchers should optimize concentrations, incubation times, and specific reagents for their particular cell system and experimental question.
This assay measures the activation of the canonical cAMP-PKA-CREB pathway.
-
Cell Culture: Culture HEK293 cells stably expressing a CRE-luciferase reporter (e.g., Promega GloResponse™ CRE-luc2P) in DMEM with 10% FBS and appropriate selection antibiotics.[11]
-
Plating: Plate 10,000 cells per well in a 96-well plate in assay media (DMEM with 1% FBS) and allow them to attach overnight.[11]
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound. Remove old media and add the desired concentration of this compound (e.g., 0.1 µM to 1 mM) or vehicle control to the cells. Incubate for 30 minutes at 37°C.[11][12]
-
Stimulation: Add a cAMP-elevating agent such as Forskolin (e.g., 25 µM) or a GPCR agonist like PACAP-38 (e.g., 100 nM). To test for off-target effects, use a cell-permeable cAMP analog like 8-Br-cAMP (e.g., 500 µM) in parallel wells.[11]
-
Incubation: Incubate the plate for 4-6 hours at 37°C.[11]
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., using a Victor3 microplate reader).[11]
-
Data Analysis: Normalize the luciferase signal to a control (e.g., total protein or a co-transfected reporter) and calculate the percent inhibition relative to the "stimulus only" condition.
This assay is used to assess the effect of this compound on cAMP-mediated neuronal differentiation, a process known to be sensitive to its off-target effects.
-
Cell Culture: Culture NS-1 cells (a subclone of PC12) on collagen I-coated plates in RPMI 1640 medium supplemented with 10% horse serum and 5% fetal calf serum.[11]
-
Plating: Seed cells in 24- or 48-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with neuritogenic compounds such as Forskolin (25 µM), 8-Br-cAMP (500 µM), or Nerve Growth Factor (NGF, 100 ng/ml) in the presence or absence of this compound (e.g., 1 mM).[11] NGF serves as a control for a cAMP-independent pathway.[11]
-
Incubation: Incubate for 48 hours to allow for neurite extension.[11]
-
Imaging and Quantification: Capture images using a microscope. Quantify neurite length per cell using imaging software (e.g., ImageJ). A neurite is typically defined as a process longer than the cell body diameter.
-
Data Analysis: Compare the average neurite length across the different treatment groups. Inhibition of neuritogenesis by this compound in the 8-Br-cAMP-treated group indicates an off-target effect downstream of cAMP production.[11]
This protocol directly measures changes in intracellular cAMP levels.
-
Cell Culture and Plating: Culture and plate cells as appropriate for the chosen cell line.
-
Pre-treatment: Pre-incubate cells with this compound (e.g., 100 µM) or vehicle for 30 minutes.[12] It is also advisable to include a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation, although this may mask subtle changes.[12]
-
Stimulation: Add the stimulus (e.g., iloprost 60 nM, isoproterenol ≥ 10⁻⁸ M) for a short period (e.g., 5 minutes).[12][13]
-
Extraction: Stop the reaction and extract cAMP. This can be done by snap-freezing the tissue/cells in liquid nitrogen, followed by homogenization in acidified ethanol.[12]
-
Quantification: Centrifuge the homogenates to pellet debris. Measure the cAMP concentration in the supernatant using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a radioreceptor assay.[10][12]
-
Normalization: Normalize the cAMP concentration to the total protein content of the sample, determined by methods like the Lowry assay.[12]
Conclusion and Best Practices
This compound remains a valuable tool for probing cAMP signaling, but its utility is critically dependent on careful experimental design and data interpretation.
-
Acknowledge the Dual Target: Always consider the well-documented off-target effect on the NCS/ERK pathway.[11] An observed effect of this compound is not, by itself, sufficient evidence to conclude the involvement of adenylyl cyclase.
-
Use Appropriate Controls: To distinguish between on-target (AC inhibition) and off-target effects, experiments should include cAMP analogs (e.g., 8-Br-cAMP) that bypass AC. If this compound still inhibits the response to a cAMP analog, an off-target mechanism is likely involved.[11]
-
Concentration Matters: Given the different potencies for its on- and off-targets, using the lowest effective concentration of this compound may help favor inhibition of AC over the NCS pathway.[10][11] A full dose-response curve is highly recommended.
-
Confirm with Orthogonal Methods: Whenever possible, confirm findings using alternative methods to modulate the cAMP pathway, such as using different AC inhibitors (e.g., 2',5'-dideoxyadenosine) or genetic approaches like siRNA-mediated knockdown of specific AC isoforms.
By adhering to these principles, researchers can continue to leverage this compound effectively to unravel the intricate and vital roles of cAMP signaling in health and disease.
References
- 1. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Adenylyl cyclase isoforms as potential drug targets [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. SQ 22536, Non-competitive adenylyl cyclase inhibitor (CAS 17318-31-9) | Abcam [abcam.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the adenylyl cyclase inhibitor this compound on iloprost-induced vasorelaxation and cyclic AMP elevation in isolated guinea-pig aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of SQ 22536, an adenylyl cyclase inhibitor, on isoproterenol-induced cyclic AMP elevation and relaxation in newborn ovine pulmonary veins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Properties of the Adenylyl Cyclase Inhibitor: SQ22536
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of SQ22536, a widely utilized inhibitor of adenylyl cyclase (AC). This document will delve into its mechanism of action, biochemical properties, and key experimental findings, presenting quantitative data in structured tables for ease of comparison. Detailed methodologies for cited experiments are also provided to facilitate reproducibility.
Core Properties and Mechanism of Action
This compound, chemically known as 9-(tetrahydro-2-furanyl)-9H-purin-6-amine, is a cell-permeable compound recognized for its inhibitory effects on adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[1] As a non-competitive inhibitor, it is a valuable tool for studying cAMP-mediated signaling pathways.[2]
Primary Mechanism of Action: The principal mechanism of this compound involves the direct inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[3] This subsequently attenuates the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[4]
Secondary, Off-Target Effects: Research has revealed that this compound possesses a secondary target within the cAMP signaling cascade, independent of its action on adenylyl cyclase.[4] It has been shown to inhibit a novel neuritogenic cAMP sensor (NCS), which in turn affects the ERK signaling pathway.[4] This off-target action is particularly relevant when interpreting results from whole-cell and in vivo experiments.[4]
Biochemical and Physicochemical Properties
A summary of the key biochemical and physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Chemical Name | 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine | |
| Molecular Formula | C₉H₁₁N₅O | [2] |
| Molecular Weight | 205.22 Da | [2] |
| CAS Number | 17318-31-9 | [2] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO to 50 mM | [2] |
| Storage | Store at +4°C under desiccating conditions | [2] |
Inhibitory Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) of this compound varies depending on the cell type, the specific adenylyl cyclase isoform, and the experimental conditions.
| System/Condition | IC₅₀ Value | Source |
| Adenylyl Cyclase (general) | 1.4 µM | [1] |
| PGE₁-stimulated cAMP increase in human platelets | Not specified, but effective | [1] |
| Forskolin-induced Elk activation | 10 µM | [4][5] |
| 8-Br-cAMP-induced Elk activation | 170 µM | [4][5] |
| Recombinant AC5 | 2 µM | [5] |
| Recombinant AC6 | 360 µM | [5] |
| Catecholamine-stimulated cAMP production (catfish hepatocyte membranes) | 0.08-1.45 mM | [2] |
| Catecholamine-stimulated cAMP production (rat hepatocyte membranes) | 0.08-0.27 mM | [2] |
| PACAP-induced reporter gene activation | ~5 µM | [5] |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
5.1. Cell Culture and Treatment
A general workflow for treating cells with this compound is as follows:
5.2. cAMP Accumulation Assay
This assay quantifies the intracellular levels of cAMP.
-
Cell Preparation: Plate cells in a multi-well plate and allow them to adhere.[6]
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 30 minutes.[6]
-
Stimulation: Add a known adenylyl cyclase activator, such as Forskolin or a specific GPCR agonist, to stimulate cAMP production.[4]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based).[6]
5.3. Western Blot for ERK Phosphorylation
This protocol is used to assess the off-target effects of this compound on the ERK signaling pathway.
-
Cell Treatment: Treat cells with this compound followed by stimulation with agents like 8-Br-cAMP or Nerve Growth Factor (NGF).[4]
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities to determine the ratio of p-ERK to total ERK.[4]
5.4. CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of CREB, a downstream target of PKA.
-
Transfection: Transfect cells with a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE).[4]
-
Treatment: Treat the transfected cells with this compound followed by stimulation with cAMP-elevating agents.[4]
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of the cAMP/PKA/CREB pathway.[4]
Concluding Remarks
This compound is a potent and widely used inhibitor of adenylyl cyclase, making it an indispensable tool for dissecting cAMP-dependent signaling pathways. However, researchers must be cognizant of its off-target effects on the NCS-ERK pathway, particularly when interpreting data from cellular and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for the effective use and interpretation of results obtained with this inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SQ 22536, Non-competitive adenylyl cyclase inhibitor (CAS 17318-31-9) | Abcam [abcam.com]
- 3. SQ 22536, an adenylate-cyclase inhibitor, prevents the antiplatelet effect of dazoxiben, a thromboxane-synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
SQ22536: A Technical Guide to a Widely Used Adenylyl Cyclase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SQ22536, chemically identified as 9-(tetrahydro-2-furanyl)-9H-purin-6-amine, is a well-established, cell-permeable inhibitor of adenylyl cyclase (AC).[1] It is a critical tool in cellular signaling research, primarily utilized to investigate the roles of cyclic adenosine monophosphate (cAMP) in a myriad of physiological processes. While its primary mechanism of action is the inhibition of adenylyl cyclase, recent evidence has revealed off-target effects, specifically on a novel neuritogenic cAMP sensor (NCS), that warrant careful consideration in experimental design and data interpretation.[2] This guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.
Introduction and Background
This compound has been a staple in pharmacology and cell biology for its ability to decrease intracellular cAMP levels by inhibiting its synthesis from ATP by adenylyl cyclase. This inhibitory action has been instrumental in elucidating the downstream effects of cAMP signaling pathways.
Chemical Properties
| Property | Value |
| Chemical Name | 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine |
| Molecular Formula | C₉H₁₁N₅O[1] |
| Molecular Weight | 205.22 g/mol [1] |
| CAS Number | 17318-31-9[1] |
Mechanism of Action
Primary Target: Adenylyl Cyclase
This compound acts as a non-competitive inhibitor of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP.[3] This inhibition leads to a reduction in intracellular cAMP levels, thereby attenuating the activity of cAMP-dependent signaling pathways, such as those mediated by Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).
Off-Target Effects: Inhibition of a Neuritogenic cAMP Sensor (NCS)
Research has demonstrated that this compound possesses at least one additional target within the cAMP signaling cascade.[2] It has been shown to inhibit a novel neuritogenic cAMP sensor (NCS) that operates downstream of adenylyl cyclase. This off-target activity is particularly relevant in studies of neuronal differentiation and signaling pathways involving Extracellular signal-regulated kinase (ERK).[2]
Quantitative Data
The inhibitory potency of this compound has been characterized in various cellular contexts. The following tables summarize key quantitative data.
Table 1: IC₅₀ Values for Adenylyl Cyclase Inhibition
| System | Stimulus | IC₅₀ | Reference |
| General | - | 1.4 μM | [1][4][5][6] |
| Recombinant AC5 | - | 2 μM | [7] |
| Recombinant AC6 | - | 360 μM | [7] |
| Catfish Hepatocyte Membranes | Catecholamine | 0.08-1.45 mM | [3] |
| Rat Hepatocyte Membranes | Catecholamine | 0.08-0.27 mM | [3] |
Table 2: IC₅₀ Values for Inhibition of Downstream Signaling Events
| Process | Stimulus | IC₅₀ | Reference |
| PACAP-induced reporter gene activation | PACAP | ~5 μM | [7] |
| Forskolin-induced Elk activation | Forskolin | 10 μM | [2][7] |
| 8-Br-cAMP-induced Elk activation | 8-Br-cAMP | 170 μM | [2][7] |
Experimental Protocols
Adenylyl Cyclase Activity Assay
A common method to determine the inhibitory effect of this compound on adenylyl cyclase involves stimulating cells with an AC activator (e.g., forskolin or a G-protein coupled receptor agonist) in the presence and absence of varying concentrations of this compound. Intracellular cAMP levels are then measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.
CREB Reporter Gene Transactivation Assay
This assay is used to assess the impact of this compound on the canonical PKA-CREB signaling pathway. Cells are transfected with a reporter gene construct containing a cAMP response element (CRE) upstream of a reporter gene (e.g., luciferase). The cells are then treated with cAMP-elevating agents with or without this compound, and the reporter gene expression is quantified.[2]
Western Blotting for ERK Phosphorylation
To investigate the off-target effects of this compound on the ERK signaling pathway, Western blotting is employed. Cells are treated with stimuli that induce ERK phosphorylation (e.g., PACAP, forskolin, or 8-Br-cAMP) in the presence or absence of this compound.[2] Cell lysates are then subjected to SDS-PAGE and immunoblotted with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
Neurite Outgrowth Assay
The effect of this compound on neuritogenesis is assessed by culturing neuronal cells (e.g., NS-1 cells) in the presence of neurite-inducing factors (e.g., forskolin or 8-Br-cAMP) with and without this compound.[2] Neurite length is then measured and compared across different treatment groups.
Visualizations
Signaling Pathways
Caption: Canonical cAMP signaling pathway and the inhibitory action of this compound on adenylyl cyclase.
Caption: Off-target inhibition of the Neuritogenic cAMP Sensor (NCS) by this compound.
Experimental Workflow
Caption: A typical experimental workflow for assessing ERK phosphorylation by Western blot.
Conclusion
This compound is an invaluable pharmacological tool for the study of cAMP-mediated signal transduction. Its primary role as an adenylyl cyclase inhibitor is well-documented. However, researchers must be cognizant of its off-target effects, particularly the inhibition of a novel neuritogenic cAMP sensor, which can influence experimental outcomes, especially in the context of neuronal signaling and ERK activation. Careful experimental design, including the use of appropriate controls such as cAMP analogs, is crucial for accurately interpreting data generated using this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SQ 22536, Non-competitive adenylyl cyclase inhibitor (CAS 17318-31-9) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
The Dual Role of SQ22536 in Cell Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ22536, chemically known as 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine, is a widely utilized cell-permeable compound in cell signaling studies.[1][2] It is primarily recognized as an inhibitor of adenylyl cyclase (AC), the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[1][3][4] This activity makes this compound an invaluable tool for investigating cAMP-mediated signaling pathways. However, emerging evidence reveals a more complex pharmacological profile, including off-target effects that are critical for researchers to consider when interpreting experimental results. This guide provides a comprehensive overview of the core functionalities of this compound, detailed experimental protocols for its use, and a critical discussion of its dual role in cell signaling.
Core Mechanism of Action and Off-Target Effects
This compound functions as a non-competitive inhibitor of adenylyl cyclase.[5] By blocking AC activity, this compound effectively reduces intracellular cAMP levels that are stimulated by various upstream signals, such as the activation of G-protein coupled receptors (GPCRs) or direct activators like forskolin.[6][7] This inhibitory action prevents the activation of downstream cAMP effectors, most notably Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[6]
Crucially, studies have revealed that this compound possesses at least one significant off-target activity. It can inhibit a component of the cAMP signaling pathway that is downstream of cAMP production, specifically impacting the ERK (extracellular signal-regulated kinase) signaling cascade.[6] This effect is observed even when cAMP levels are artificially raised using cAMP analogs like 8-Bromo-cAMP (8-Br-cAMP), indicating a mechanism independent of adenylyl cyclase inhibition.[6] This secondary target has been described as a "neuritogenic cAMP sensor" (NCS).[6] The inhibitory effect of this compound on this downstream target is generally less potent than its effect on adenylyl cyclase.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a reference for its potency in various experimental contexts.
Table 1: Inhibitory Potency (IC50) of this compound
| Target | Cell/System | Stimulus | IC50 Value | Reference |
| Adenylyl Cyclase | General | - | 1.4 µM | [1][3][4][8][9] |
| Adenylyl Cyclase | HEK293 cells | Forskolin | ~5 µM | [10] |
| Adenylyl Cyclase | PACAP-induced reporter gene | - | ~5 µM | [10] |
| Adenylyl Cyclase (AC5) | Recombinant | - | 2 µM | [10] |
| Adenylyl Cyclase (AC6) | Recombinant | - | 360 µM | [10] |
| Catecholamine-stimulated cAMP production | Catfish hepatocyte membranes | - | 0.08-1.45 mM | [5] |
| Catecholamine-stimulated cAMP production | Rat hepatocyte membranes | - | 0.08-0.27 mM | [5] |
| Elk-1 Activation | NS-1 cells | Forskolin | 10 µM | [6][10] |
| Elk-1 Activation | NS-1 cells | 8-Br-cAMP | 170 µM | [6][10] |
Table 2: Commonly Used Experimental Concentrations
| Application | Cell Line/System | Concentration | Purpose | Reference |
| Inhibition of AC-mediated CREB activation | NS-1 cells | 1 mM | To block cAMP production by AC | [6][11] |
| Inhibition of neuritogenesis | NS-1 cells | 1 mM | To study the role of AC and downstream targets | [6] |
| Inhibition of ERK phosphorylation | NS-1 cells | 1 mM | To investigate off-target effects | [6] |
| Attenuation of adenosine-induced platelet anti-aggregation | Human platelets | 250 µM | To study cAMP signaling in platelets | [3][8] |
| Inhibition of isoproterenol-induced cAMP increase | Ovine pulmonary veins | 100 µM | To study cAMP in vascular relaxation | [12] |
| Inhibition of iloprost-induced cAMP elevation | Guinea-pig aorta | 100 µM | To dissect cAMP-dependent and -independent vasorelaxation | [13] |
Experimental Protocols
Detailed methodologies are crucial for the robust application of this compound in research. Below are representative protocols for key experiments.
Protocol 1: Inhibition of Forskolin-Induced CREB Reporter Gene Activation
This experiment is designed to assess the inhibitory effect of this compound on adenylyl cyclase activity.
Cell Line: HEK293 cells stably expressing a cAMP response element (CRE)-luciferase reporter gene.
Materials:
-
HEK293 CRE-luciferase cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Assay medium: DMEM with 1% FBS
-
This compound (stock solution in DMSO)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
Procedure:
-
Seed HEK293 CRE-luciferase cells in a 96-well plate at a density of 10,000 cells per well in 80 µL of assay media.[6]
-
Incubate the cells for 12-18 hours at 37°C in a 5% CO2 incubator.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 30 minutes. Add 10 µL of a 10x stock solution to each well.[6]
-
Stimulate the cells with 25 µM forskolin for 6 hours. Add 10 µL of a 10x stock solution. Include a vehicle control for forskolin.[6]
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Normalize the luciferase activity to a control protein measurement if necessary and calculate the IC50 value for this compound.
Protocol 2: Dissecting On-Target vs. Off-Target Effects on ERK Phosphorylation
This protocol uses the cAMP analog 8-Br-cAMP to differentiate between the effects of this compound on adenylyl cyclase and its downstream off-target effects.
Cell Line: Neuroscreen-1 (NS-1) cells or other relevant cell type.
Materials:
-
NS-1 cells
-
Appropriate cell culture medium
-
This compound
-
Forskolin
-
8-Br-cAMP
-
Phospho-ERK1/2 (Thr202/Tyr204) antibody
-
Total ERK1/2 antibody
-
Secondary antibodies
-
Lysis buffer
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate NS-1 cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with 1 mM this compound or vehicle for 30 minutes.[6]
-
Treat the cells with one of the following for 10 minutes:
-
Immediately after treatment, wash the cells with ice-cold PBS and lyse them.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-ERK and total ERK.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Expected Outcome: this compound should inhibit ERK phosphorylation induced by forskolin (on-target effect on AC) and also by 8-Br-cAMP (off-target effect downstream of cAMP).[6]
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental logic discussed.
Caption: Mechanism of action for this compound, highlighting its dual inhibitory roles.
Caption: Experimental logic to dissect on-target versus off-target effects of this compound.
Conclusion and Best Practices
This compound is a powerful tool for probing the intricacies of cAMP signaling. However, its utility is maximized only when its dual mechanism of action is fully appreciated. Researchers must be cognizant of its potential to inhibit downstream signaling events in a manner independent of adenylyl cyclase.
Key Recommendations for Use:
-
Dose-Response Studies: Always perform dose-response experiments to determine the optimal concentration of this compound for inhibiting adenylyl cyclase without significantly engaging off-target effects in your specific experimental system.
-
Use of cAMP Analogs: Employ cell-permeable, non-hydrolyzable cAMP analogs (e.g., 8-Br-cAMP) as controls to distinguish between effects mediated by adenylyl cyclase inhibition and those occurring downstream.[6]
-
Specificity Controls: When studying pathways that may be influenced by ERK signaling, consider using alternative adenylyl cyclase inhibitors, such as 2',5'-dideoxyadenosine (ddAdo), which has been shown not to share the same off-target effect on the NCS-ERK pathway.[6]
-
Acknowledge Limitations: When reporting results obtained using this compound, it is imperative to acknowledge its potential off-target effects and to provide evidence that the observed phenomena are indeed due to the intended mechanism of action.
References
- 1. SQ 22536 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 2. SQ 22536 [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. SQ 22536, Non-competitive adenylyl cyclase inhibitor (CAS 17318-31-9) | Abcam [abcam.com]
- 6. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of PKA leads to mesenchymal-to-epithelial transition and loss of tumor-initiating ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of SQ 22536, an adenylyl cyclase inhibitor, on isoproterenol-induced cyclic AMP elevation and relaxation in newborn ovine pulmonary veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the adenylyl cyclase inhibitor this compound on iloprost-induced vasorelaxation and cyclic AMP elevation in isolated guinea-pig aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forskolin Sensitizes Human Acute Myeloid Leukemia Cells to H3K27me2/3 Demethylases GSKJ4 Inhibitor via Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
SQ22536: A Dual-Target Inhibitor of Adenylyl Cyclase and the Neuritogenic cAMP Sensor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets and binding sites of the widely used adenylyl cyclase inhibitor, SQ22536. It is intended for researchers, scientists, and drug development professionals working in areas related to cAMP signaling, neurobiology, and pharmacology. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and molecular interactions.
Executive Summary
This compound, chemically known as 9-(tetrahydro-2-furanyl)-9H-purin-6-amine, is a cell-permeable compound traditionally recognized as an inhibitor of adenylyl cyclase (AC). Adenylyl cyclases are a family of enzymes responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a myriad of physiological processes. This compound exerts its inhibitory effect on adenylyl cyclase by binding to the purine-binding site, commonly referred to as the "P-site," located within the catalytic core of the enzyme.
However, accumulating evidence has revealed a more complex pharmacological profile for this compound. In addition to its well-established role as an AC inhibitor, this compound has been shown to possess a secondary, off-target activity. It directly inhibits the "neuritogenic cAMP sensor" (NCS), a protein more formally identified as Rap Guanine Nucleotide Exchange Factor 2 (Rapgef2). This secondary inhibition occurs downstream of cAMP production and impacts signaling pathways related to neuronal differentiation and ERK activation. This dual-target nature of this compound necessitates careful interpretation of experimental results and offers new avenues for its application in research.
Molecular Targets and Binding Sites
Primary Target: Adenylyl Cyclase (AC)
The principal molecular target of this compound is adenylyl cyclase.[1][2][3][4][5][6][7] this compound is classified as a P-site inhibitor, meaning it binds to a purine-binding site on the enzyme that is distinct from the ATP substrate-binding site. This interaction is non-competitive or uncompetitive with respect to ATP. The P-site is located in the highly conserved catalytic core formed by the interface of the two cytoplasmic domains (C1 and C2) of the adenylyl cyclase enzyme. This site is involved in the allosteric regulation of the enzyme's activity. The binding of P-site inhibitors like this compound is thought to stabilize an inactive conformation of the enzyme.
References
- 1. The interactions of adenylate cyclases with P-site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PC12 Cell Neurite Analysis | Yokogawa Electric Corporation [yokogawa.com]
introduction to adenylyl cyclase inhibitors
An In-depth Technical Guide to Adenylyl Cyclase Inhibitors
Introduction to Adenylyl Cyclase
Adenylyl cyclases (ACs) are a family of enzymes crucial for cellular signal transduction. Their primary function is to catalyze the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) and pyrophosphate.[1][2] As a vital second messenger, cAMP is instrumental in a multitude of physiological processes, including metabolic regulation, gene expression, muscle contraction, and neurotransmission.[3][][5]
In mammals, the adenylyl cyclase family is comprised of ten distinct isoforms. Nine of these are membrane-bound (tmACs), designated AC1 through AC9, and one is a soluble form (sAC).[6][7][8] The tmACs are typically regulated by G protein-coupled receptors (GPCRs).[1][9] Upon ligand binding, a GPCR activates an associated G protein. The Gαs subunit stimulates AC activity, while the Gαi subunit inhibits it, allowing for fine-tuned control of intracellular cAMP levels.[9][10] In contrast, the soluble AC (sAC) is insensitive to G proteins and is instead regulated by intracellular bicarbonate and calcium ions, positioning it as a key metabolic sensor.[7][8]
The various AC isoforms exhibit distinct tissue distribution and regulatory properties, making them attractive targets for therapeutic intervention.[11][12] For instance, AC5 is predominantly found in the heart, and its inhibition has shown potential benefits in animal models of heart disease.[13] AC1 is implicated in pain signaling, making its selective inhibition a promising strategy for developing new analgesics.[13][14] The development of isoform-selective AC inhibitors is therefore a significant goal in drug discovery to modulate cAMP signaling with high specificity and minimize off-target effects.[6][13]
Signaling Pathway and Mechanism of Inhibition
The canonical adenylyl cyclase signaling pathway begins with the activation of a GPCR by an extracellular ligand (e.g., a hormone or neurotransmitter).[9] This triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G protein. The stimulatory G protein alpha subunit (Gαs) dissociates and activates adenylyl cyclase, which then converts ATP to cAMP.[1][3] The resulting cAMP can then activate downstream effectors, most notably Protein Kinase A (PKA), to elicit a cellular response.[3] This pathway is counter-regulated by inhibitory G protein alpha subunits (Gαi), which directly inhibit AC activity.[9]
Adenylyl cyclase inhibitors can interfere with this process through several mechanisms:
-
Catalytic Site Inhibition (P-site): Many AC inhibitors are nucleotide analogues that bind to the catalytic site where ATP normally binds. These are often referred to as "P-site" inhibitors.[8][15] They are typically non-competitive or uncompetitive inhibitors and their potency can be influenced by the presence of divalent cations like Mg²⁺ or Mn²⁺.[6][15]
-
Allosteric Inhibition: Some inhibitors bind to sites other than the catalytic active site, inducing a conformational change that reduces the enzyme's activity. A notable example is the diterpene site, which is the binding site for the well-known AC activator, forskolin. Certain forskolin derivatives can act as inhibitors at specific AC isoforms.[6]
-
Indirect Inhibition: Compounds can also indirectly inhibit AC activity by modulating upstream regulators. For example, agonists of GPCRs coupled to Gαi will lead to the inhibition of adenylyl cyclase.
Quantitative Data on Adenylyl Cyclase Inhibitors
The development of isoform-selective inhibitors is a key objective in the field. The following table summarizes the inhibitory constants (IC₅₀) for several common adenylyl cyclase inhibitors against different isoforms. This data highlights the varying degrees of potency and selectivity among these compounds.
| Inhibitor | Target Site | AC Isoform | IC₅₀ Value | Cation | Reference |
| 2′,5′-dd-3′-ATP | Catalytic (P-site) | AC1 | 170 nM | Mn²⁺ | [6] |
| AC2 | 280 nM | Mn²⁺ | [6] | ||
| AC5 | 37 nM | Mg²⁺ | [6] | ||
| AC6 | 150 nM | Mn²⁺ | [6] | ||
| SQ 22,536 | Catalytic | AC5 | 2.2 µM | Mg²⁺ | [6] |
| AC2 | 290 µM | Mg²⁺ | [6] | ||
| AC3 | 100 µM | Mg²⁺ | [6] | ||
| AraAde (Vidarabine) | Catalytic (P-site) | AC5 | 9.8 µM | Mg²⁺ | [6] |
| AC2 | 380 µM | Mg²⁺ | [6] | ||
| BODIPY-FS | Diterpene | AC2 | 500 nM | Mg²⁺ | [6] |
| KH7 | sAC-specific | sAC | 3-10 µM | - | [16] |
| ST034307 | AC1-selective | AC1 | 2.3 µM | - | [16] |
| NKY80 | Catalytic | AC5 | 2.2 μM | Mg²⁺ | [17] |
| AC6 | Not specified, but does not discriminate from AC5 | Mg²⁺ | [17] |
Note: Inhibitory potency can be highly dependent on assay conditions, particularly the divalent cation (Mg²⁺ vs. Mn²⁺) used.[6]
Experimental Protocols
Characterizing adenylyl cyclase inhibitors requires robust and reliable assays. Both enzymatic assays using purified enzymes or cell membranes and cell-based assays measuring intracellular cAMP are essential.
In Vitro Adenylyl Cyclase Enzymatic Activity Assay
This protocol is based on the classic method of separating radiolabeled cAMP from ATP, often referred to as the "two-column" method, and can be adapted for non-radioactive detection.[18]
Objective: To measure the direct effect of an inhibitor on the catalytic activity of a specific AC isoform in a purified or semi-purified system (e.g., cell membranes).
Materials:
-
AC enzyme source (e.g., Sf9 cell membranes expressing the desired AC isoform).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, with MgCl₂ or MnCl₂.
-
ATP solution (including [α-³²P]ATP for radioactive detection).
-
Test inhibitor compound dissolved in a suitable vehicle (e.g., DMSO).
-
Stop Solution: e.g., 1% SDS.
-
Dowex and Alumina chromatography columns for separation.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the AC enzyme preparation, and the test inhibitor at various concentrations. Pre-incubate for 10-15 minutes at 30°C.
-
Initiate Reaction: Start the enzymatic reaction by adding the ATP solution (containing [α-³²P]ATP). The final volume is typically 50-100 µL. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate Reaction: Stop the reaction by adding the Stop Solution and boiling for 3-5 minutes.
-
cAMP Separation:
-
Apply the reaction mixture to a Dowex anion-exchange column to bind the unreacted ATP.
-
Elute the cAMP from the Dowex column with water and apply it to a neutral alumina column.
-
Wash the alumina column to remove any remaining interfering substances.
-
Elute the purified [³²P]cAMP from the alumina column using a buffer like imidazole-HCl.
-
-
Quantification: Measure the radioactivity of the eluted fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of cAMP produced. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Alternative non-radioactive methods involve spectrophotometric or fluorometric detection of cAMP after separation.[19][20]
Cell-Based cAMP Measurement Assay (Luminescence-Based)
This protocol describes a homogeneous, bioluminescent assay (e.g., Promega's cAMP-Glo™ or GloSensor™) for measuring cAMP changes in live cells.[21][22][23]
Objective: To measure the effect of an inhibitor on cAMP levels within intact cells, providing insights into cell permeability and engagement with the target in a physiological context.
Materials:
-
Mammalian cells expressing the target AC isoform and/or relevant GPCRs.
-
Cell culture medium and plates (96- or 384-well, white opaque).
-
cAMP-Glo™ Assay Kit or similar (containing lysis buffer, cAMP detection solution, and kinase-glo reagent).
-
Test inhibitor and a known AC activator (e.g., forskolin or a specific GPCR agonist).
-
Luminometer.
Procedure:
-
Cell Plating: Seed cells in a white-walled microplate and culture overnight to form a monolayer.
-
Compound Treatment:
-
Pre-treat cells with varying concentrations of the test inhibitor for a specific duration (e.g., 15-30 minutes).
-
Stimulate the cells with an AC activator (e.g., forskolin) to induce cAMP production. Incubate for an appropriate time (e.g., 15-30 minutes).
-
-
Cell Lysis: Add the lysis buffer to each well and incubate to release the intracellular cAMP.
-
cAMP Detection: Add the cAMP Detection Solution. This solution contains PKA; the amount of cAMP present will be consumed by the PKA, depleting ATP in the process.
-
Luminescence Reading: Add the Kinase-Glo® Reagent, which measures the amount of ATP remaining. The luciferase in this reagent produces light in proportion to the ATP concentration. The resulting luminescent signal is inversely proportional to the amount of cAMP in the well.
-
Data Analysis: Read the luminescence on a plate-reading luminometer. A lower light signal indicates a higher cAMP concentration. Calculate the percentage of inhibition of the stimulated cAMP response to determine the inhibitor's potency (IC₅₀).
Inhibitor Screening Workflow
The discovery of novel adenylyl cyclase inhibitors often follows a high-throughput screening (HTS) cascade designed to identify and validate promising compounds.
References
- 1. Adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 2. Adenylyl Cyclase Inhibitors Products: R&D Systems [rndsystems.com]
- 3. cusabio.com [cusabio.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Development of Novel Adenylyl Cyclase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 10. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Drug therapy aimed at adenylyl cyclase to regulate cyclic nucleotide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Editorial: Adenylyl cyclase isoforms as potential drug targets [frontiersin.org]
- 15. Molecular basis for P-site inhibition of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. cAMP-Glo™ Assay Protocol [promega.kr]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SQ22536 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ22536, chemically known as 9-(tetrahydro-2-furanyl)-9H-purin-6-amine, is a widely utilized cell-permeable inhibitor of adenylyl cyclase (AC), the enzyme responsible for the synthesis of cyclic AMP (cAMP).[1][2] As a critical second messenger, cAMP is involved in numerous cellular processes, making this compound a valuable tool for investigating cAMP-mediated signaling pathways. However, it is crucial to recognize that this compound also exhibits off-target effects, particularly at higher concentrations, by inhibiting a neuritogenic cAMP sensor (NCS) involved in ERK signaling.[3] These application notes provide detailed protocols for the use of this compound in cell culture, summarize key quantitative data, and offer visualizations of the relevant signaling pathways to guide experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound across different experimental systems.
Table 1: IC50 Values for this compound
| Target | Assay | Cell Line/System | IC50 | Reference |
| Adenylyl Cyclase | PGE1-stimulated cAMP increase | Intact human platelets | 1.4 μM | [1][2] |
| Adenylyl Cyclase | Forskolin-induced CRE-luciferase | HEK293 cells | ~5 μM | [4] |
| Adenylyl Cyclase | Forskolin-induced Elk activation | NS-1 cells | 10 μM | [3][4] |
| Neuritogenic cAMP Sensor (NCS) | 8-Br-cAMP-induced Elk activation | NS-1 cells | 170 μM | [3][4] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| NS-1 | CREB Reporter Gene Assay | 1 mM | Inhibited PACAP, forskolin, and CTX-induced CREB activation | [3] |
| NS-1 | Neuritogenesis Assay | 1 mM | Inhibited forskolin and 8-Br-cAMP-induced neuritogenesis | [3] |
| NS-1 | ERK Phosphorylation | Not specified | Inhibited PACAP, forskolin, and 8-Br-cAMP-induced ERK phosphorylation | [3] |
| HMC-1 & hCBMCs | PKA Activity Assay | 0.1, 1, 10 mM | Pre-incubation for 30 min before CRH stimulation | [1] |
| Human Platelets | cAMP Measurement | 250 µM | Attenuated adenosine-induced increase in cAMP levels | [1] |
| Guinea-pig aorta | Vasorelaxation and cAMP measurement | 100 µM | Abolished iloprost-induced cAMP elevation | [5] |
Experimental Protocols
Protocol 1: Inhibition of Adenylyl Cyclase Activity in HEK293 Cells
This protocol describes a method to assess the inhibitory effect of this compound on adenylyl cyclase activity using a cAMP response element (CRE) driven reporter gene assay in HEK293 cells.
Materials:
-
HEK293 cells expressing a CRE-luciferase reporter gene
-
DMEM supplemented with 10% fetal bovine serum and 2 mM L-glutamine
-
Assay medium: DMEM supplemented with 1% fetal bovine serum
-
This compound (stock solution in DMSO)
-
Forskolin (stock solution in DMSO)
-
96-well plates
-
Luciferase assay reagent
Procedure:
-
Cell Plating: Seed HEK293 CRE-luciferase cells in a 96-well plate at a density of 10,000 cells per well in 80 µL of culture medium.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Pre-treatment with this compound: Prepare dilutions of this compound in assay medium. Add 10 µL of the this compound solution to the respective wells for a 30-minute pre-incubation period.[3] For vehicle control wells, add 10 µL of assay medium containing the same concentration of DMSO.
-
Stimulation: Prepare a solution of forskolin in assay medium. Add 10 µL of the forskolin solution (final concentration, e.g., 25 µM) to the wells.
-
Incubation: Incubate the plate for 6 hours at 37°C.[3]
-
Lysis and Luciferase Assay: Add 100 µL of luciferase assay reagent to each well and measure luminescence according to the manufacturer's instructions.
Protocol 2: Analysis of Off-Target Effects on ERK Phosphorylation in NS-1 Cells
This protocol is designed to investigate the off-target effects of this compound on the NCS-ERK pathway by measuring ERK phosphorylation in Neuroscreen-1 (NS-1) cells.
Materials:
-
NS-1 cells
-
Culture medium for NS-1 cells
-
This compound (stock solution in DMSO)
-
8-Br-cAMP (cell-permeable cAMP analog)
-
Serum-free culture medium
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
Secondary antibody (HRP-conjugated)
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Serum Starvation: Culture NS-1 cells to 70-80% confluency. The day before the experiment, replace the culture medium with serum-free medium and incubate overnight.
-
Pre-treatment with this compound: Pre-incubate the serum-starved cells with the desired concentrations of this compound (e.g., 1 mM) for 30 minutes.
-
Stimulation: Stimulate the cells with a cell-permeable cAMP analog that acts downstream of adenylyl cyclase, such as 8-Br-cAMP (e.g., 500 µM), for 10 minutes.[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK and total-ERK.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow for its use.
Caption: Signaling pathways affected by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of the adenylyl cyclase inhibitor this compound on iloprost-induced vasorelaxation and cyclic AMP elevation in isolated guinea-pig aorta - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing SQ22536 in cAMP Assays: A Detailed Guide for Researchers
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger crucial to numerous signal transduction pathways. The modulation of its intracellular concentration is a key area of research in drug discovery and cellular biology. SQ22536 is a widely recognized and potent cell-permeable inhibitor of adenylate cyclase (AC), the enzyme responsible for the synthesis of cAMP from ATP. This application note provides detailed protocols and technical guidance for the effective use of this compound in various cAMP assay formats, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound, chemically known as 9-(tetrahydro-2-furanyl)-9H-purin-6-amine, functions as a non-competitive inhibitor of adenylate cyclase.[1] By binding to AC, it prevents the conversion of ATP to cAMP, thereby reducing intracellular cAMP levels. This inhibitory action allows for the investigation of the role of cAMP in specific signaling pathways and the screening of compounds that modulate AC activity.
It is important to note that while this compound is a potent AC inhibitor, some studies have indicated potential off-target effects, particularly at higher concentrations. For instance, it has been observed to inhibit signaling downstream of cAMP, independent of its action on adenylate cyclase.[2] Researchers should consider these findings when designing experiments and interpreting results.
Quantitative Data Summary
The inhibitory potency of this compound can vary depending on the cell type and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter to consider.
| Cell Line/System | Agonist/Stimulator | Assay Type | IC50 of this compound | Reference |
| HEK293 cells | Forskolin | CRE-luciferase reporter assay | 5 µM | [2] |
| Human platelets | Prostaglandin E1 (PGE1) | cAMP level measurement | 1.4 µM | [3][4][5] |
| NS-1 cells | Forskolin | Elk-1 activation | 10 µM | [2] |
| Rat hepatocyte membranes | Catecholamines | cAMP production | 0.08-0.27 mM | [1] |
| Catfish hepatocyte membranes | Catecholamines | cAMP production | 0.08-1.45 mM | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the adenylyl cyclase inhibitor this compound on iloprost-induced vasorelaxation and cyclic AMP elevation in isolated guinea-pig aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype [frontiersin.org]
- 4. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols: SQ22536 for Effective Inhibition of Adenylyl Cyclase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SQ22536, a widely used adenylyl cyclase (AC) inhibitor, in various research applications. This document outlines the effective concentrations for inhibition, detailed experimental protocols, and a summary of its mechanism of action, including potential off-target effects.
Introduction
This compound, also known as 9-(tetrahydro-2-furyl)adenine, is a cell-permeable compound that acts as a non-competitive inhibitor of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). By inhibiting AC, this compound effectively reduces intracellular cAMP levels, making it a valuable tool for studying cAMP-mediated signaling pathways. These pathways are crucial in a multitude of physiological processes, including hormone action, neurotransmission, and gene expression.
Quantitative Data: Effective Concentrations and IC50 Values
The effective concentration of this compound for inhibiting adenylyl cyclase can vary depending on the cell type, the specific isoform of adenylyl cyclase present, and the experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the potency of an inhibitor.
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 | 1.4 µM | General adenylyl cyclase inhibition | [1][2][3][4] |
| IC50 | 5 µM | Inhibition of forskolin-induced reporter gene activation | [5] |
| IC50 | 5 µM | Inhibition of PACAP-induced reporter gene activation | [5] |
| IC50 | 10 µM | Inhibition of forskolin-induced Elk activation | [5][6] |
| IC50 | 170 µM | Inhibition of 8-Br-cAMP-induced Elk activation | [5][6] |
| IC50 | 2 µM | Inhibition of recombinant AC5 | [5] |
| IC50 | 360 µM | Inhibition of recombinant AC6 | [5] |
| IC50 | 0.08-1.45 mM | Inhibition of catecholamine-stimulated cAMP production | Catfish hepatocyte cell membranes |
| IC50 | 0.08-0.27 mM | Inhibition of catecholamine-stimulated cAMP production | Rat hepatocyte cell membranes |
| Effective Concentration | 100 µM | Complete abolishment of iloprost-induced cAMP elevation | Guinea-pig aorta |
| Effective Concentration | 250 µmol/L | Attenuation of adenosine's inhibitory effect on ADP-induced platelet aggregation | Human platelets |
| Effective Concentration | 1 mM | Inhibition of forskolin and 8-Br-cAMP induced neuritogenesis | NS-1 cells |
Signaling Pathways
This compound primarily targets adenylyl cyclase, a key enzyme in the G-protein coupled receptor (GPCR) signaling cascade. Upon activation by stimulatory G-proteins (Gs), adenylyl cyclase converts ATP to cAMP. cAMP then acts as a second messenger, activating downstream effectors such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). PKA, in turn, phosphorylates various target proteins, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.
However, research has revealed that this compound can also have off-target effects, particularly at higher concentrations. It has been shown to inhibit a neuritogenic cAMP sensor (NCS) downstream of adenylyl cyclase, affecting ERK phosphorylation and neuritogenesis independently of its action on AC.[6]
References
- 1. SQ 22536 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing SQ22536 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SQ22536, with the chemical name 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine, is a cell-permeable inhibitor of adenylyl cyclase (AC)[1][2]. Adenylyl cyclase is a key enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in numerous signaling pathways. By inhibiting AC, this compound effectively reduces intracellular cAMP levels, making it a valuable tool for studying cAMP-mediated cellular processes[1][2]. Research has shown that this compound not only acts as an AC blocker but also inhibits the neuritogenic cAMP sensor (NCS), thereby affecting downstream pathways such as ERK phosphorylation[3]. These application notes provide a detailed protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (DMSO) as a solvent, ensuring optimal solubility and stability for experimental use.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 205.22 g/mol | [1][4] |
| Formula | C₉H₁₁N₅O | [1][4] |
| CAS Number | 17318-31-9 | [1][4] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility in DMSO | 50 mM (10.26 mg/mL) to 100 mg/mL | [1][4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |
| Storage (in DMSO) | -80°C for 2 years; -20°C for 1 year | [4] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 50 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the solubility limits.
1. Pre-Preparation:
-
Ensure the work area is clean and sterile, especially if the stock solution will be used for cell culture experiments.
-
Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation. It is important to use newly opened or anhydrous DMSO as it is hygroscopic, and absorbed water can affect solubility[4].
2. Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 10.26 mg of this compound (Molecular Weight: 205.22 g/mol ).
-
Calculation: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 205.22 g/mol = 10.26 mg
-
3. Dissolving the Compound:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Close the tube tightly and vortex the solution until the powder is completely dissolved.
-
If the compound does not dissolve readily, brief sonication in a water bath can be used to aid dissolution[5]. Visually inspect the solution to ensure there are no visible particles.
4. Storage and Handling:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles[6].
-
Store the aliquots at -20°C or -80°C. According to vendor recommendations, solutions in DMSO are stable for up to 1 year at -20°C and up to 2 years at -80°C[4].
-
When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity[6][7]. A vehicle control (culture medium with the same final concentration of DMSO) should be included in experiments.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway showing this compound inhibition of Adenylyl Cyclase and NCS.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. SQ 22536 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. file.selleckchem.com [file.selleckchem.com]
Application Notes: SQ22536 for Adenylyl Cyclase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ22536, chemically known as 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine, is a widely utilized cell-permeable inhibitor of adenylyl cyclase (AC).[1][2][3] Adenylyl cyclase is the enzyme responsible for converting ATP into cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous signal transduction pathways. By inhibiting AC, this compound effectively reduces intracellular cAMP levels, making it an invaluable tool for investigating cAMP-dependent signaling.[4][5]
Recent studies have revealed that in addition to its primary target, this compound can also act on a secondary, downstream target within the cAMP signaling pathway, identified as a neuritogenic cAMP sensor (NCS) that is upstream of ERK activation.[1] This off-target effect is observed at higher concentrations than those required for AC inhibition.[1] Therefore, careful consideration of incubation time and concentration is paramount for achieving optimal, specific, and reproducible results.
These application notes provide a comprehensive guide to using this compound, including its mechanism of action, quantitative data on incubation times and potency, and detailed experimental protocols.
Mechanism of Action
This compound primarily functions as a non-competitive inhibitor of adenylyl cyclase.[6] It acts downstream of G-protein coupled receptors (GPCRs) to block the catalytic conversion of ATP to cAMP. This leads to a reduction in the activation of cAMP-dependent downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[1]
However, this compound also exhibits a secondary, less potent inhibitory effect on a novel neuritogenic cAMP sensor (NCS). This action is independent of adenylyl cyclase and can inhibit signaling pathways activated by cAMP analogs like 8-Br-cAMP, which bypass AC.[1] This dual mechanism necessitates careful experimental design to dissect its specific effects.
References
- 1. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. SQ 22536 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of the adenylyl cyclase inhibitor this compound on iloprost-induced vasorelaxation and cyclic AMP elevation in isolated guinea-pig aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SQ 22536, Non-competitive adenylyl cyclase inhibitor (CAS 17318-31-9) | Abcam [abcam.com]
Unraveling GPCR Signaling with SQ22536: A Guide for Researchers
Application Notes and Protocols for the Scientific Community
SQ22536, a cell-permeable inhibitor of adenylyl cyclase, serves as a critical tool for researchers, scientists, and drug development professionals investigating G protein-coupled receptor (GPCR) signaling pathways. By selectively blocking the activity of adenylyl cyclase, this compound allows for the precise dissection of signaling cascades dependent on the second messenger cyclic adenosine monophosphate (cAMP). This document provides detailed application notes, experimental protocols, and data interpretation guidelines for the effective use of this compound in studying GPCR signaling.
Introduction to this compound and its Mechanism of Action
This compound, chemically known as 9-(tetrahydro-2-furanyl)-9H-purin-6-amine, is a widely utilized pharmacological agent that inhibits adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cAMP.[1][2] GPCRs, upon activation by a ligand, can couple to stimulatory G proteins (Gs) that activate adenylyl cyclase, or inhibitory G proteins (Gi) that inhibit its activity.[3] this compound acts as a non-competitive inhibitor of adenylyl cyclase, making it an invaluable tool to probe the involvement of the cAMP pathway in various cellular responses mediated by GPCRs.
However, it is crucial to acknowledge that this compound can exhibit off-target effects. Studies have shown that at higher concentrations, this compound can inhibit downstream components of cAMP signaling, independent of adenylyl cyclase.[4] Therefore, careful dose-response studies and the use of appropriate controls are essential for the accurate interpretation of experimental results.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a reference for experimental design.
Table 1: Inhibitory Potency of this compound
| Target | IC50 Value | Cell/System | Reference |
| Adenylyl Cyclase | 1.4 µM | Intact human platelets | [1][5][6] |
| Forskolin-induced Elk activation | 10 µM | NS-1 cells | [4][7] |
| 8-Br-cAMP-induced Elk activation | 170 µM | NS-1 cells | [4][7] |
| Recombinant AC5 | 2 µM | - | [7] |
| Recombinant AC6 | 360 µM | - | [7] |
Table 2: Recommended Working Concentrations in Cellular Assays
| Assay | Cell Type | This compound Concentration | Observed Effect | Reference |
| Inhibition of cAMP elevation | Guinea-pig aorta | 100 µM | - | [5] |
| Inhibition of neuritogenesis | NS-1 cells | 1 mM | Inhibition of forskolin and 8-Br-cAMP induced neuritogenesis | [4] |
| Attenuation of platelet aggregation | Human platelets | 250 µmol/L | Attenuated the inhibitory effect of adenosine | [8] |
| Inhibition of ERK phosphorylation | NS-1 cells | 1 mM | Inhibition of PACAP-38, forskolin, and 8-Br-cAMP induced ERK phosphorylation | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the role of this compound in GPCR signaling and its application in experimental workflows, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to investigate GPCR signaling.
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol describes how to measure changes in intracellular cAMP levels in response to GPCR activation in the presence or absence of this compound.
Materials:
-
Cells expressing the GPCR of interest
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
GPCR agonist
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA, HTRF)
-
96-well cell culture plates
-
Lysis buffer (provided with the cAMP assay kit)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in serum-free medium. A typical concentration range to test is 1 µM to 100 µM. Include a vehicle control (DMSO).
-
Aspirate the culture medium from the wells and wash once with serum-free medium.
-
Add the this compound working solutions to the respective wells.
-
Incubate for 30 minutes at 37°C.[8]
-
-
Stimulation with Agonist:
-
Prepare a working solution of the GPCR agonist in serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[4]
-
Add the agonist solution to the wells. The final concentration of the agonist should be at its EC80 to elicit a robust response.
-
Incubate for the desired time (typically 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Add the lysis buffer provided with the cAMP assay kit to each well.
-
Incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
-
cAMP Measurement:
-
Perform the cAMP assay according to the manufacturer's protocol. This typically involves transferring the cell lysates to the assay plate and following the steps for the specific detection method (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Normalize the data to the vehicle control to determine the percent inhibition by this compound.
-
Plot the data as a dose-response curve to determine the IC50 of this compound for the specific GPCR-mediated cAMP production.
-
Protocol 2: Analysis of ERK1/2 Phosphorylation
This protocol outlines the procedure for assessing the effect of this compound on GPCR-mediated ERK1/2 phosphorylation, a common downstream signaling event.
Materials:
-
Cells expressing the GPCR of interest
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
GPCR agonist
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Culture and Serum Starvation:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours (or overnight) in serum-free medium to reduce basal ERK phosphorylation.
-
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in serum-free medium. A typical concentration to use is 100 µM to 1 mM.[4] Include a vehicle control.
-
Aspirate the serum-free medium and add the this compound solutions to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation with Agonist:
-
Add the GPCR agonist to the wells at its EC80 concentration.
-
Incubate for the optimal time for ERK phosphorylation (typically 5-15 minutes). This should be determined empirically for the specific GPCR and cell type.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.
-
Compare the ratios between the different treatment groups to determine the effect of this compound on agonist-induced ERK phosphorylation.
-
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of the adenylyl cyclase/cAMP pathway in GPCR signaling. By following the detailed protocols and considering the potential for off-target effects, researchers can confidently employ this compound to gain valuable insights into the intricate mechanisms of GPCR-mediated cellular responses. The provided data and visualizations serve as a comprehensive resource to aid in the design, execution, and interpretation of these crucial experiments.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the adenylyl cyclase inhibitor this compound on iloprost-induced vasorelaxation and cyclic AMP elevation in isolated guinea-pig aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Studies with SQ22536
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ22536, also known as 9-(tetrahydro-2-furanyl)-9H-purin-6-amine, is a widely utilized cell-permeable inhibitor of adenylyl cyclase (AC), the enzyme responsible for the synthesis of cyclic AMP (cAMP). By reducing intracellular cAMP levels, this compound serves as a critical tool for investigating the diverse roles of the cAMP signaling pathway in various physiological and pathological processes. These application notes provide detailed protocols and quantitative data for the use of this compound in in vivo research settings, with a focus on its applications in cardiovascular and neuroscience research.
Mechanism of Action
This compound primarily functions as a competitive inhibitor of adenylyl cyclase, with a reported IC50 of 1.4 μM for the inhibition of PGE1-stimulated cAMP increases in intact human platelets. It effectively blocks the production of cAMP in response to Gs-coupled G protein-coupled receptor (GPCR) activation and direct AC activators like forskolin.
However, researchers should be aware of potential off-target effects, particularly at higher concentrations. Studies have indicated that this compound can also inhibit a newly described neuritogenic cAMP sensor (NCS) downstream of adenylyl cyclase, which is involved in ERK phosphorylation and neuritogenesis.[1] This off-target effect appears to be specific to cAMP-related signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line/Tissue | Agonist | IC50 / Concentration | Observed Effect | Reference |
| Human Platelets | Prostaglandin E1 | 1.4 µM (IC50) | Inhibition of cAMP level increase | [2] |
| HEK293 cells | Forskolin (25 µM) | ~10 µM (IC50) | Inhibition of cAMP-dependent reporter gene | [1] |
| NS-1 cells | Forskolin (25 µM) | 10 µM (IC50) | Inhibition of Elk-1 activation | [1] |
| NS-1 cells | 8-Br-cAMP (500 µM) | 170 µM (IC50) | Inhibition of Elk-1 activation (off-target) | [1] |
| Isolated Guinea-Pig Aorta | Iloprost (60 nM) | 100 µM | Complete abolishment of cAMP elevation | [3] |
| NS-1 cells | Forskolin / 8-Br-cAMP | 1 mM | Inhibition of neuritogenesis | [1] |
Table 2: In Vivo Administration and Effects of this compound
| Animal Model | Application Area | Administration Route | Dosage | Observed Effect | Reference |
| KK/Ta-Akita mice | Nephropathy | Subcutaneous (s.c.) | Not specified | Abolished the renal protective effects of another compound. | [2] |
| Newborn Ovine | Cardiovascular | Not specified | Not specified | Abolished isoproterenol-induced cAMP elevation in pulmonary veins. | [4] |
| Newborn Ovine | Cardiovascular | Not specified | Not specified | Markedly inhibited forskolin-induced cAMP elevation in pulmonary veins. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a stock solution and a final formulation suitable for subcutaneous or intraperitoneal injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, a 100 mM stock can be prepared by dissolving 2.05 mg of this compound (MW: 205.22 g/mol ) in 100 µL of DMSO.
-
Ensure complete dissolution by vortexing. Store the stock solution at -20°C for long-term storage.
-
-
Vehicle Formulation:
-
A commonly used vehicle for in vivo administration of hydrophobic compounds consists of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Final Dosing Solution Preparation:
-
On the day of the experiment, thaw the this compound stock solution.
-
To prepare the final dosing solution, first mix the required volume of the this compound stock solution with the appropriate volume of PEG300.
-
Add Tween-80 to the mixture and vortex thoroughly.
-
Finally, add the sterile saline to reach the final desired concentration and volume.
-
For example, to prepare 1 ml of a 1 mg/ml dosing solution:
-
Take 48.7 µL of a 100 mM this compound stock solution in DMSO.
-
Add to 351.3 µL of PEG300 and vortex.
-
Add 50 µL of Tween-80 and vortex.
-
Add 550 µL of sterile saline and vortex.
-
-
The final solution should be clear and administered shortly after preparation.
-
Protocol 2: Subcutaneous (s.c.) Administration in Mice
Animal Model:
-
Adult mice (e.g., C57BL/6), 8-10 weeks old.
Procedure:
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Injection Site: Lift the skin over the back to form a "tent." The injection site should be at the base of this tent.
-
Injection: Insert a 25-27 gauge needle, bevel up, into the subcutaneous space. Be careful not to puncture the underlying muscle.
-
Aspiration: Gently pull back the plunger to ensure the needle has not entered a blood vessel. If blood appears, reposition the needle.
-
Administration: Inject the prepared this compound solution slowly.
-
Post-injection: Withdraw the needle and gently massage the injection site to aid dispersal of the solution. Monitor the animal for any adverse reactions.
Protocol 3: Intraperitoneal (i.p.) Administration in Rats
Animal Model:
-
Adult rats (e.g., Sprague-Dawley), 250-300g.
Procedure:
-
Animal Restraint: Securely restrain the rat. One person can restrain the animal while another performs the injection.
-
Injection Site: Position the rat on its back with its head tilted slightly downwards. The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Use a 23-25 gauge needle. Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently aspirate to check for the presence of urine or intestinal contents, which would indicate incorrect needle placement. If this occurs, discard the syringe and prepare a new injection.
-
Administration: Inject the this compound solution.
-
Post-injection: Withdraw the needle and return the animal to its cage. Observe the animal for any signs of distress.
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Effects of the adenylyl cyclase inhibitor this compound on iloprost-induced vasorelaxation and cyclic AMP elevation in isolated guinea-pig aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of SQ 22536, an adenylyl cyclase inhibitor, on isoproterenol-induced cyclic AMP elevation and relaxation in newborn ovine pulmonary veins - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Adenylyl Cyclase Activity with SQ22536: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SQ22536 as an inhibitor for the measurement and characterization of adenylyl cyclase (AC) activity. Detailed protocols, data interpretation guidelines, and key experimental considerations are outlined to assist researchers in obtaining robust and reproducible results.
Introduction to Adenylyl Cyclase and this compound
Adenylyl cyclase is a key enzyme in cellular signaling, responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This second messenger, cAMP, plays a pivotal role in a multitude of physiological processes by activating downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).
This compound, also known as 9-(tetrahydro-2-furanyl)-9H-purin-6-amine, is a widely used cell-permeable inhibitor of adenylyl cyclase.[1] It serves as an essential tool for investigating the role of the adenylyl cyclase/cAMP signaling pathway in various biological systems. By inhibiting AC, this compound allows researchers to probe the specificity of cAMP-mediated effects and to validate the involvement of adenylyl cyclase in response to various stimuli.
Mechanism of Action
This compound acts as a non-competitive inhibitor of adenylyl cyclase.[2] Its inhibitory action allows for the attenuation of both basal and stimulated adenylyl cyclase activity. This property makes it a valuable negative control in experiments designed to measure cAMP production and to elucidate the functional consequences of adenylyl cyclase activation.
Signaling Pathway of Adenylyl Cyclase Inhibition by this compound
Caption: Signaling pathway of adenylyl cyclase and its inhibition by this compound.
Quantitative Data for this compound Inhibition
The inhibitory potency of this compound can vary depending on the adenylyl cyclase isoform and the experimental conditions. The following table summarizes reported IC50 values for this compound.
| Parameter | Value | Cell/System | Comments | Reference |
| IC50 | 1.4 µM | Intact human platelets | Inhibition of PGE1-stimulated cAMP increase. | [1][3] |
| IC50 | 2 µM | Recombinant AC5 | --- | [4] |
| IC50 | 360 µM | Recombinant AC6 | --- | [4] |
| IC50 | 5 µM | --- | Inhibition of forskolin-induced effects. | [4] |
| IC50 | 10 µM | --- | Inhibition of forskolin-induced Elk activation. | [4][5] |
| IC50 | 170 µM | --- | Inhibition of 8-Br-cAMP-induced Elk activation. | [4][5] |
| IC50 | 0.08-1.45 mM | Catfish hepatocyte membranes | Inhibition of catecholamine-stimulated cAMP production. | [2] |
| IC50 | 0.08-0.27 mM | Rat hepatocyte membranes | Inhibition of catecholamine-stimulated cAMP production. | [2] |
Experimental Protocols
Protocol 1: General Measurement of Adenylyl Cyclase Activity in Whole Cells using a cAMP Assay
This protocol provides a general workflow for measuring adenylyl cyclase activity in cultured cells by quantifying changes in intracellular cAMP levels. This compound is used as a specific inhibitor to confirm the role of adenylyl cyclase.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Stimulating agent (e.g., Forskolin, Isoproterenol, PGE1)
-
This compound (stock solution typically in DMSO)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based)
-
Plate reader compatible with the chosen cAMP assay
Experimental Workflow:
Caption: Experimental workflow for measuring adenylyl cyclase activity.
Detailed Steps:
-
Cell Culture: Plate cells in a 96-well or 24-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in serum-free medium. A typical concentration range to test is 1 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the this compound-treated wells).
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the medium containing this compound or vehicle to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation:
-
Prepare a solution of the adenylyl cyclase activator (e.g., 10 µM Forskolin) in serum-free medium.
-
Add the activator solution to the wells (with and without this compound) and incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
Incubate as recommended by the manufacturer (e.g., 10 minutes at room temperature with gentle shaking).
-
-
cAMP Measurement:
-
Follow the specific instructions of the chosen cAMP assay kit (e.g., ELISA, HTRF) to measure the cAMP concentration in the cell lysates.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Normalize the cAMP concentration to the protein concentration of the cell lysate if desired.
-
Compare the cAMP levels in stimulated cells versus those pre-treated with this compound to determine the extent of inhibition.
-
Protocol 2: In Vitro Adenylyl Cyclase Activity Assay using Cell Membranes
This protocol is for measuring adenylyl cyclase activity in isolated cell membranes, which allows for a more direct assessment of enzyme activity without the complexities of whole-cell signaling.
Materials:
-
Cells or tissue expressing the adenylyl cyclase of interest
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2, EDTA)
-
Assay buffer (e.g., Tris-HCl, ATP, MgCl2, cAMP regeneration system like creatine phosphate and creatine kinase)
-
[α-³²P]ATP (radioactive) or a non-radioactive ATP source for colorimetric/fluorometric detection
-
Stimulating agent (e.g., Forskolin, Gpp(NH)p)
-
This compound
-
Stopping solution (e.g., SDS, ATP, [³H]cAMP for recovery tracking)
-
Sequential column chromatography system (Dowex and alumina columns) for radioactive assays
-
Scintillation counter or appropriate plate reader
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Adenylyl Cyclase Reaction:
-
Set up reaction tubes on ice containing assay buffer, the stimulating agent, and either this compound or vehicle.
-
Initiate the reaction by adding the membrane preparation and [α-³²P]ATP (or non-radioactive ATP).
-
Incubate at 30°C for 10-20 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding the stopping solution.
-
Boil the samples for 3-5 minutes to denature proteins.
-
-
cAMP Separation and Quantification (Radioactive Method):
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina column chromatography.[6]
-
Quantify the [³²P]cAMP by liquid scintillation counting.
-
Use [³H]cAMP to monitor and correct for recovery during the column chromatography steps.
-
-
Data Analysis:
-
Calculate the specific activity of adenylyl cyclase (e.g., in pmol cAMP/min/mg protein).
-
Determine the inhibitory effect of this compound by comparing the activity in its presence and absence.
-
Off-Target Effects and Considerations
While this compound is a valuable tool, researchers should be aware of potential off-target effects. At higher concentrations, this compound has been reported to have actions independent of adenylyl cyclase inhibition, such as affecting ERK phosphorylation and neuritogenesis through a cAMP-independent mechanism.[5] Therefore, it is crucial to:
-
Perform dose-response experiments: Determine the optimal concentration of this compound that effectively inhibits adenylyl cyclase without causing significant off-target effects.
-
Use appropriate controls: Always include vehicle controls and consider using other adenylyl cyclase inhibitors with different mechanisms of action (e.g., 2',5'-dideoxyadenosine) to confirm the specificity of the observed effects.
-
Validate findings with alternative methods: Where possible, use complementary approaches, such as genetic knockdown or knockout of adenylyl cyclase isoforms, to corroborate the pharmacological data obtained with this compound.
By following these detailed protocols and considerations, researchers can effectively utilize this compound to investigate the intricate roles of the adenylyl cyclase signaling pathway in their specific systems of interest.
References
- 1. SQ 22536 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 2. SQ 22536, Non-competitive adenylyl cyclase inhibitor (CAS 17318-31-9) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
Application Notes and Protocols: Utilizing SQ22536 in Combination with Forskolin for Adenylyl Cyclase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments involving the adenylyl cyclase inhibitor SQ22536 in conjunction with the activator forskolin. This combination is a valuable tool for investigating the role of the cyclic AMP (cAMP) signaling pathway in various biological processes.
Introduction
Forskolin is a diterpene that directly activates most isoforms of adenylyl cyclase (AC), the enzyme responsible for converting ATP to cAMP.[1][2] This leads to a rapid and substantial increase in intracellular cAMP levels.[1][2] this compound, [9-(tetrahydro-2-furanyl)-9H-purin-6-amine], is a widely used cell-permeable inhibitor of adenylyl cyclase.[3][4] By using this compound to counteract the effects of forskolin, researchers can effectively probe the downstream consequences of cAMP signaling inhibition. This experimental paradigm is crucial for target validation and understanding the mechanism of action of novel therapeutics that may modulate the cAMP pathway. However, it is important to note that this compound may have off-target effects, particularly at higher concentrations, including inhibition of a newly described neuritogenic cAMP sensor (NCS) independent of adenylyl cyclase.[5]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory constants of this compound in various experimental settings, primarily in the context of forskolin-induced cAMP elevation.
Table 1: IC50 Values of this compound against Forskolin-Stimulated Activity
| Cell Line/System | Assay Type | Forskolin Concentration | This compound IC50 | Reference |
| HEK293 CRE-luciferase | Reporter Gene Assay | 25 µM | 5 µM | [3][5] |
| - | Elk-1 Activation Assay | 25 µM | 10 µM | [3][5] |
| Recombinant AC5 | Enzyme Activity Assay | Not Specified | 2 µM | [3] |
| Recombinant AC6 | Enzyme Activity Assay | Not Specified | 360 µM | [3] |
| Human Platelets | cAMP Level Measurement | Not Specified | 1.4 µM (PGE1-stimulated) | [4] |
Table 2: Effective Concentrations of this compound and Forskolin in Cellular Assays
| Cell Line | Experiment | Forskolin Concentration | This compound Concentration | Observed Effect | Reference |
| NS-1 | Neuritogenesis | 25 µM | 10 µM | Significant inhibition of forskolin-induced neurite outgrowth | [5] |
| NS-1 | Neuritogenesis | 25 µM | 500 µM | Significant inhibition of both forskolin and 8-Br-cAMP-induced neurite elongation | [3][5] |
| HEK293 CRE-luciferase | CREB Reporter Gene Assay | 25 µM | 1 mM | Significant inhibition of forskolin-induced CREB activation | [5] |
| Ovine Pulmonary Veins | cAMP Measurement | >10⁻⁷ M | Not Specified | Markedly inhibited elevation of cAMP content | [6] |
| Rat Pancreatic Islets | cAMP Measurement | 10 µM | 10 µM | Markedly inhibited forskolin-induced elevation of cAMP | [7] |
| Human Odontoblasts | cAMP Measurement | 1 µM | 1 µM | Significant inhibition of forskolin-induced increase in intracellular cAMP | [8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and forskolin, and a typical experimental workflow for their use.
Figure 1: Mechanism of action of forskolin and this compound on the adenylyl cyclase pathway.
Figure 2: General experimental workflow for studying this compound and forskolin effects.
Experimental Protocols
Protocol 1: Inhibition of Forskolin-Stimulated cAMP Accumulation using a Competitive ELISA
This protocol provides a method to quantify the inhibitory effect of this compound on forskolin-induced cAMP production in cultured cells.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound (stock solution in DMSO or water)[3]
-
Forskolin (stock solution in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)[9]
-
Cell lysis buffer
-
cAMP ELISA kit
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Aspirate the culture medium.
-
Wash the cells once with warm PBS.
-
Add serum-free medium containing a PDE inhibitor (e.g., 0.1-0.5 mM IBMX) to prevent cAMP degradation.[9]
-
Add various concentrations of this compound (e.g., 1 µM to 1 mM) or vehicle control to the respective wells.[5]
-
Incubate for 30 minutes at 37°C.[5]
-
-
Forskolin Stimulation:
-
Cell Lysis:
-
Aspirate the medium.
-
Add the lysis buffer provided with the cAMP ELISA kit to each well.
-
Incubate as per the manufacturer's instructions to ensure complete cell lysis.
-
-
cAMP Quantification:
-
Perform the cAMP competitive ELISA according to the manufacturer's protocol. This typically involves transferring the cell lysates to the ELISA plate and following the specified incubation and wash steps.
-
-
Data Analysis:
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Assessing Downstream Signaling using a CRE-Luciferase Reporter Gene Assay
This protocol measures the functional consequence of adenylyl cyclase inhibition by quantifying the activity of the cAMP response element (CRE), a downstream target of cAMP signaling.
Materials:
-
HEK293 cells stably expressing a CRE-luciferase reporter gene[5]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Forskolin
-
Luciferase assay reagent
-
White, opaque multi-well plates
Procedure:
-
Cell Seeding: Plate the HEK293 CRE-luciferase cells in a white, opaque 96-well plate at a density of approximately 10,000 cells per well in 80 µL of assay medium (e.g., DMEM with 1% FBS).[5]
-
Pre-treatment with this compound:
-
Forskolin Stimulation:
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a control (e.g., cells treated with forskolin alone).
-
Plot the normalized luciferase activity against the log concentration of this compound to calculate the IC50.
-
Considerations and Best Practices:
-
Solubility: this compound is soluble in DMSO and water.[3] Prepare high-concentration stock solutions and dilute to the final working concentration to minimize solvent effects.
-
Off-Target Effects: Be aware that at concentrations higher than 10 µM, this compound may exhibit off-target effects, notably on the NCS pathway.[5] Include appropriate controls, such as the membrane-permeable cAMP analog 8-Bromo-cAMP, to distinguish between effects on adenylyl cyclase and downstream targets.[5]
-
Cell-Type Specificity: The potency of this compound can vary between different cell types and adenylyl cyclase isoforms.[3] It is advisable to perform dose-response curves for each new experimental system.
-
Phosphodiesterase Inhibition: The inclusion of a PDE inhibitor like IBMX is recommended to prevent the degradation of cAMP and enhance the signal window, particularly in assays directly measuring cAMP levels.[9][12]
-
Data Interpretation: When interpreting results, consider the dual inhibitory action of this compound on both adenylyl cyclase and potentially other cAMP-related signaling molecules, especially when using higher concentrations.[5]
References
- 1. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forskolin activates adenylate cyclase activity and inhibits mitosis in in vitro in pig epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SQ 22536 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 5. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and W-7 inhibit forskolin-induced cAMP elevation but not relaxation in newborn ovine pulmonary veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. blossombio.com [blossombio.com]
- 11. Increased Levels of cAMP by the Calcium-Dependent Activation of Soluble Adenylyl Cyclase in Parkin-Mutant Fibroblasts [mdpi.com]
- 12. revvity.com [revvity.com]
Troubleshooting & Optimization
Technical Support Center: SQ22536 and ERK Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SQ22536 in experiments involving the ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily known as an inhibitor of adenylyl cyclase (AC).[1][2] It functions by blocking the synthesis of cyclic AMP (cAMP), a critical second messenger in numerous cellular signaling pathways. The reported IC50 for adenylyl cyclase inhibition is 1.4 μM.[1][2]
Q2: Does this compound have any known off-target effects?
A2: Yes, this compound has a significant off-target effect on the ERK signaling pathway.[3] Specifically, it can inhibit cAMP-induced ERK phosphorylation through a mechanism that is independent of its action on adenylyl cyclase.[3]
Q3: How does this compound inhibit ERK signaling independently of adenylyl cyclase?
A3: this compound has a secondary target within a specific cAMP-activated pathway that leads to ERK phosphorylation. This pathway involves a "neuritogenic cAMP sensor" (NCS) and is distinct from the well-characterized PKA and Epac pathways.[3] this compound inhibits this NCS, thereby preventing downstream activation of ERK.[3]
Q4: Is the off-target effect of this compound on ERK signaling specific?
A4: The off-target action of this compound appears to be specific to cAMP-mediated ERK activation.[3] Studies have shown that it does not block ERK activation stimulated by other agents like Nerve Growth Factor (NGF) or phorbol 12-myristate 13-acetate (PMA).[3]
Q5: What is the potency of this compound for its primary versus its off-target effect?
A5: this compound is more potent as an adenylyl cyclase inhibitor. In Neuroscreen-1 (NS-1) cells, the IC50 for inhibiting forskolin-induced Elk-1 activation (downstream of AC) was 10 μM, while the IC50 for inhibiting 8-Br-cAMP-induced Elk-1 activation (the off-target effect) was 170 μM.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected inhibition of ERK phosphorylation when using a cAMP analog (e.g., 8-Br-cAMP) in the presence of this compound. | This is likely due to the known off-target effect of this compound on a cAMP sensor upstream of ERK.[3] | 1. Acknowledge this off-target effect in your data interpretation. 2. Consider using an alternative adenylyl cyclase inhibitor, such as 2',5'-dideoxyadenosine (ddAd), which has been shown not to share this particular off-target effect on the NCS-ERK pathway.[3] 3. Use non-cAMP mediated ERK activators (e.g., NGF, PMA) as controls to demonstrate the specificity of the inhibition.[3] |
| This compound does not inhibit ERK activation by my compound of interest. | Your compound may activate ERK through a pathway that is independent of both adenylyl cyclase and the neuritogenic cAMP sensor (NCS).[3] | 1. Use positive controls for this compound's on- and off-target effects, such as forskolin (for AC inhibition) and 8-Br-cAMP (for NCS inhibition), to ensure the inhibitor is active in your system. 2. Investigate other signaling pathways that your compound might be utilizing to activate ERK, such as receptor tyrosine kinases or other MAP kinase cascades.[4][5] |
| Difficulty distinguishing between the on-target (AC inhibition) and off-target (NCS inhibition) effects of this compound on ERK signaling. | Both the on-target and off-target effects can ultimately lead to a reduction in ERK phosphorylation, making it difficult to parse the contribution of each. | 1. Design experiments that bypass adenylyl cyclase by using a direct cAMP analog like 8-Br-cAMP. Any inhibition observed under these conditions can be attributed to the off-target effect.[3] 2. Perform a dose-response curve with this compound. The on-target AC inhibition should occur at a lower concentration (IC50 ≈ 10 μM) than the off-target NCS inhibition (IC50 ≈ 170 μM).[3] |
Data Presentation
Table 1: Potency of this compound on Adenylyl Cyclase and its Off-Target
| Target | Experimental Condition | Cell Line | IC50 |
| Adenylyl Cyclase | Forskolin-induced Elk-1 activation | NS-1 | 10 μM[3] |
| Neuritogenic cAMP Sensor (NCS) | 8-Br-cAMP-induced Elk-1 activation | NS-1 | 170 μM[3] |
| Adenylyl Cyclase | General Inhibition | - | 1.4 μM[1][2] |
Table 2: Effects of this compound on ERK Phosphorylation under Different Stimulation Conditions
| Stimulating Agent | Signaling Pathway Activated | Effect of this compound on ERK Phosphorylation |
| PACAP, Forskolin | Adenylyl Cyclase -> cAMP -> NCS -> ERK | Inhibition[3] |
| 8-Br-cAMP | cAMP -> NCS -> ERK | Inhibition[3] |
| Nerve Growth Factor (NGF) | Receptor Tyrosine Kinase -> Ras/Raf -> MEK -> ERK | No Effect[3] |
| Phorbol 12-myristate 13-acetate (PMA) | Protein Kinase C -> Raf -> MEK -> ERK | No Effect[3] |
Experimental Protocols
Protocol 1: Assessing the On-Target (Adenylyl Cyclase Inhibition) Effect of this compound on ERK Signaling
-
Cell Culture: Plate Neuroscreen-1 (NS-1) cells in appropriate culture vessels and allow them to adhere.
-
Serum Starvation: Serum starve the cells overnight to reduce basal ERK activity.
-
Pre-treatment: Pre-incubate the cells with this compound (e.g., at concentrations ranging from 1 μM to 1 mM) for 30-60 minutes.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as forskolin (25 μM), for an appropriate time (e.g., 10-15 minutes) to induce ERK phosphorylation.
-
Lysis and Western Blotting: Lyse the cells and perform Western blotting to detect phosphorylated ERK (p-ERK) and total ERK.
-
Analysis: Quantify the p-ERK/total ERK ratio and compare it to control cells (forskolin stimulation without this compound). A dose-dependent decrease in this ratio indicates on-target inhibition.
Protocol 2: Assessing the Off-Target (NCS Inhibition) Effect of this compound on ERK Signaling
-
Cell Culture and Serum Starvation: Follow steps 1 and 2 from Protocol 1.
-
Pre-treatment: Pre-incubate the cells with this compound (e.g., at concentrations ranging from 10 μM to 1 mM) for 30-60 minutes.
-
Stimulation: Stimulate the cells with a cell-permeable cAMP analog, such as 8-Br-cAMP (500 μM), for an appropriate time to induce ERK phosphorylation. This bypasses the need for adenylyl cyclase activity.
-
Lysis and Western Blotting: Follow step 5 from Protocol 1.
-
Analysis: Quantify the p-ERK/total ERK ratio and compare it to control cells (8-Br-cAMP stimulation without this compound). A dose-dependent decrease in this ratio indicates off-target inhibition of the NCS-ERK pathway.
Visualizations
Caption: On-target effect of this compound on adenylyl cyclase.
Caption: Off-target effect of this compound on the NCS-ERK pathway.
Caption: Experimental workflow to dissect this compound effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Troubleshooting SQ22536 Experiments
Welcome to the technical support center for SQ22536. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound as an adenylyl cyclase inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is widely recognized as an inhibitor of adenylyl cyclase (AC), the enzyme responsible for converting ATP to cyclic AMP (cAMP).[1][2] By inhibiting AC, this compound leads to a decrease in intracellular cAMP levels, thereby modulating downstream signaling pathways.
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the experimental system. It is reported to be an inhibitor of adenylyl cyclase with an IC50 of 1.4 μM.[1][3] In other studies, the IC50 value for inhibiting PACAP-induced reporter gene activation was approximately 5 μM.[2] There can be substantial differences in the reported potencies of this compound to inhibit the activities of different recombinant adenylyl cyclase isoforms, with IC50 values of 2 μM for AC5 and 360 μM for AC6.[2]
Q3: Are there any known off-target effects of this compound?
Yes, a critical consideration when using this compound is its potential for off-target effects. Research has shown that this compound can inhibit downstream components of the cAMP signaling pathway independent of its action on adenylyl cyclase.[4] Specifically, it has been observed to inhibit ERK phosphorylation and neuritogenesis that are induced by cAMP analogs, suggesting a secondary target downstream of adenylyl cyclase.[4]
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO up to 50 mM. For long-term storage, it is recommended to store the compound under desiccating conditions at +4°C, where it can be stable for up to 12 months. It is important to note that the compound may be unstable in strongly acidic solutions. When preparing for in vivo studies, it is advised to prepare the formulation freshly on the day of use.[2]
Troubleshooting Guide: this compound Not Inhibiting cAMP Production
If you are not observing the expected inhibition of cAMP production in your experiments with this compound, consider the following troubleshooting steps:
Problem 1: Suboptimal Experimental Conditions
The effectiveness of this compound can be highly dependent on the experimental setup.
-
Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit adenylyl cyclase in your specific cell type or with the strength of the stimulus you are using.
-
Insufficient Pre-incubation Time: The inhibitor may require more time to penetrate the cell membrane and interact with adenylyl cyclase.
-
Inappropriate Vehicle Control: The solvent used to dissolve this compound (typically DMSO) might have its own effects on the cells.
Solutions:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of this compound for your system. Based on literature, concentrations can range from micromolar to millimolar depending on the cell type and experimental goals.[1][2][4][5]
-
Vary Pre-incubation Time: Test different pre-incubation times (e.g., 30 minutes, 1 hour, 2 hours) before adding the stimulus to ensure adequate time for the inhibitor to take effect. A 30-minute pre-incubation is a common starting point.[1][5]
-
Proper Vehicle Control: Always include a vehicle control (e.g., cells treated with the same concentration of DMSO without this compound) to account for any solvent effects.
Problem 2: Reagent Quality and Handling
The integrity of the this compound compound is crucial for its activity.
-
Degraded Compound: Improper storage or handling can lead to the degradation of the inhibitor.
-
Inaccurate Concentration of Stock Solution: Errors in weighing the compound or dissolving it can lead to a stock solution with a lower-than-expected concentration.
Solutions:
-
Verify Compound Integrity: If possible, verify the purity of your this compound lot using analytical methods like HPLC.
-
Proper Storage: Ensure the compound is stored as recommended by the manufacturer, typically desiccated at +4°C.
-
Fresh Stock Solutions: Prepare fresh stock solutions in high-quality, anhydrous DMSO.[1] Avoid repeated freeze-thaw cycles.
Problem 3: Cell-Specific Effects and Alternative Signaling Pathways
The cellular context can significantly influence the outcome of your experiment.
-
Resistant Adenylyl Cyclase Isoforms: Your cells may express isoforms of adenylyl cyclase that are less sensitive to this compound.[2]
-
Dominant cAMP-Independent Pathways: The biological response you are measuring might be primarily driven by a cAMP-independent pathway, even if your stimulus is known to increase cAMP. Some studies have shown that certain cellular responses can be independent of cAMP elevation, even when a stimulus increases cAMP levels.[5][6]
Solutions:
-
Confirm AC Expression: If possible, determine which adenylyl cyclase isoforms are expressed in your cell line.
-
Use Positive Controls: Use a direct activator of adenylyl cyclase, such as forskolin, to confirm that the cAMP production machinery is functional in your cells.[4] If this compound fails to inhibit forskolin-stimulated cAMP production, it strongly suggests an issue with the inhibitor or the experimental protocol.
-
Investigate Alternative Pathways: Consider the possibility that the observed biological effect is mediated by pathways other than the canonical cAMP pathway.
Data Summary
| Parameter | Recommended Range/Value | Source(s) |
| IC50 (Adenylyl Cyclase) | 1.4 µM - 5 µM | [1][2][3] |
| IC50 (Forskolin-induced Elk activation) | 10 µM | [2] |
| IC50 (8-Br-cAMP-induced Elk activation) | 170 µM | [2] |
| Typical in vitro Concentration | 10 µM - 1 mM | [1][2][4][5] |
| Typical Pre-incubation Time | 30 minutes | [1][5] |
| Solubility in DMSO | up to 50 mM |
Experimental Protocols
General Protocol for Assessing this compound Activity
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the experiment, you may need to serum-starve the cells for a few hours to reduce basal signaling.
-
Pre-incubation with this compound: Prepare working solutions of this compound in a serum-free medium. Aspirate the culture medium from the cells and add the medium containing the desired concentration of this compound or vehicle (DMSO). Incubate for a predetermined time (e.g., 30 minutes) at 37°C.[1][5]
-
Stimulation: Add the stimulus (e.g., forskolin, a GPCR agonist) to the wells and incubate for the desired time.
-
Cell Lysis and cAMP Measurement: At the end of the stimulation period, lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., ELISA, TR-FRET).
Visualizations
Signaling Pathways
Caption: Canonical cAMP signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for testing the effect of this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting this compound experimental issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the adenylyl cyclase inhibitor this compound on iloprost-induced vasorelaxation and cyclic AMP elevation in isolated guinea-pig aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and W-7 inhibit forskolin-induced cAMP elevation but not relaxation in newborn ovine pulmonary veins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SQ22536 Concentration for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use SQ22536, an adenylyl cyclase inhibitor, in various cell lines. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in an accessible format to facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of adenylyl cyclase (AC), the enzyme responsible for converting ATP to cyclic AMP (cAMP).[1] By inhibiting AC, this compound effectively reduces intracellular cAMP levels, making it a valuable tool for studying cAMP-mediated signaling pathways.
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly cell-line dependent. Based on published data, a starting range of 1 µM to 100 µM is recommended for initial experiments. However, it is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at concentrations up to 50 mM. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, the DMSO stock can be further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls.
Q4: Are there any known off-target effects of this compound?
A4: Yes, studies have shown that at higher concentrations, this compound can have off-target effects. For instance, in Neuroscreen-1 (NS-1) cells, this compound was found to inhibit a neuritogenic cAMP sensor (NCS) downstream of adenylyl cyclase.[1] This highlights the importance of using the lowest effective concentration and including appropriate controls in your experiments.
Q5: How can I confirm that this compound is effectively inhibiting adenylyl cyclase in my cells?
A5: The most direct way to confirm the inhibitory effect of this compound is to measure intracellular cAMP levels. You can stimulate your cells with a known adenylyl cyclase activator (e.g., forskolin) in the presence and absence of this compound and then measure cAMP levels using a commercially available ELISA or HTRF assay. A significant reduction in stimulated cAMP levels in the presence of this compound indicates effective inhibition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect of this compound | 1. Suboptimal Concentration: The concentration of this compound may be too low or too high for the specific cell line. 2. Cell Line Insensitivity: The signaling pathway of interest in your cell line may not be sensitive to changes in cAMP levels. 3. Compound Degradation: Improper storage or handling of this compound may have led to its degradation. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Verify the expression and functionality of adenylyl cyclase and downstream effectors in your cell line. 3. Prepare fresh stock solutions of this compound and store them properly in aliquots at -20°C. |
| High Cell Toxicity or Death | 1. High Concentration of this compound: The concentration used may be cytotoxic to the cells. 2. High DMSO Concentration: The final concentration of the vehicle (DMSO) may be toxic. 3. Off-target Effects: At high concentrations, this compound can have off-target effects leading to cell death. | 1. Lower the concentration of this compound. 2. Ensure the final DMSO concentration is below 0.1% and include a vehicle control. 3. Use the lowest effective concentration of this compound as determined by a dose-response curve. |
| Variability Between Experiments | 1. Inconsistent Cell Seeding Density: Variations in the number of cells seeded can affect the outcome. 2. Differences in Incubation Time: The duration of this compound treatment can influence the results. 3. Inconsistent Reagent Preparation: Variations in the preparation of this compound dilutions or other reagents. | 1. Maintain a consistent cell seeding density for all experiments. 2. Standardize the incubation time for this compound treatment. 3. Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. |
| Precipitation of this compound in Culture Medium | 1. Low Solubility in Aqueous Solutions: this compound has limited solubility in aqueous media. 2. High Final Concentration: The desired final concentration may exceed its solubility limit in the culture medium. | 1. Ensure the DMSO stock is fully dissolved before diluting in culture medium. 2. Prepare an intermediate dilution in a serum-free medium before adding to the final culture medium. 3. If precipitation persists, consider using a lower concentration. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay | Stimulant | IC50 Value | Reference |
| HEK293 | CRE-luciferase Reporter | Forskolin (25 µM) | ~5 µM | [1] |
| HEK293 | CRE-luciferase Reporter | PACAP-38 (100 nM) | ~5 µM | [1] |
| NS-1 | Elk-1 Activation | Forskolin (25 µM) | 10 µM | [1] |
| NS-1 | Elk-1 Activation | 8-Br-cAMP (500 µM) | 170 µM | [1] |
| Human Platelets | cAMP Levels | Prostaglandin E1 | 1.4 µM |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the cell line, assay type, stimulant used, and incubation time. It is essential to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the cytotoxic effects of this compound on a given cell line, which is a crucial first step in optimizing its concentration.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A suggested concentration range is 0.1, 1, 10, 25, 50, and 100 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%). The optimal non-toxic concentration for your experiments will be below this value.
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol describes a general method to measure changes in intracellular cAMP levels following treatment with this compound and an adenylyl cyclase activator.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Adenylyl cyclase activator (e.g., Forskolin)
-
cAMP assay kit (ELISA or HTRF based)
-
Cell lysis buffer (provided with the cAMP assay kit)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours.
-
Pre-treatment with this compound: Remove the medium and pre-incubate the cells with various concentrations of this compound (and a vehicle control) in serum-free medium for 30-60 minutes.
-
Stimulation: Add the adenylyl cyclase activator (e.g., Forskolin) to the wells and incubate for the recommended time (typically 15-30 minutes). Include a control group without the activator.
-
Cell Lysis: Lyse the cells according to the protocol provided with your cAMP assay kit.
-
cAMP Measurement: Perform the cAMP measurement following the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Calculate the cAMP concentration for each condition. Compare the cAMP levels in cells treated with the activator alone to those pre-treated with this compound to determine the extent of inhibition.
Mandatory Visualizations
Caption: Signaling pathway of adenylyl cyclase and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
SQ22536 solubility and stability issues in acidic solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the adenylate cyclase inhibitor, SQ22536.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine, is a cell-permeable inhibitor of adenylyl cyclase (AC). Adenylyl cyclase is the enzyme responsible for converting ATP to cyclic AMP (cAMP), a crucial second messenger in many signal transduction pathways. By inhibiting AC, this compound effectively reduces intracellular cAMP levels, making it a valuable tool for studying cAMP-mediated cellular processes.
Q2: Does this compound have any off-target effects?
Yes, researchers should be aware of potential off-target effects. Studies have shown that in addition to inhibiting adenylyl cyclase, this compound can also inhibit a "neuritogenic cAMP sensor" (NCS). This can affect signaling pathways related to ERK phosphorylation and neuritogenesis independently of its effect on cAMP production.[1]
Troubleshooting Guides
Solubility Issues
Q3: I am having trouble dissolving this compound in aqueous solutions. What should I do?
This compound has limited solubility in aqueous buffers. It is recommended to first prepare a concentrated stock solution in an organic solvent.
Recommended Solvents and Stock Solution Preparation:
For optimal results, prepare a stock solution in 100% Dimethyl Sulfoxide (DMSO).[2] Ensure you are using fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[3] Sonication or gentle warming can aid in dissolution.
Here is a summary of solubility data for this compound:
| Solvent | Maximum Concentration |
| DMSO | 50 mM |
| Water | 55 mg/mL (~268 mM) with ultrasonication[2] |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder (Molecular Weight: 205.22 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes or warm gently at 37°C until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: My this compound precipitates when I add it to my acidic experimental buffer. How can I prevent this?
Precipitation in acidic buffers is a common issue due to the instability of this compound at low pH. To minimize this:
-
Final DMSO Concentration: When diluting your DMSO stock solution into your aqueous buffer, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on your experiment. However, a slightly higher DMSO concentration might be necessary to maintain solubility. It is recommended to perform a vehicle control experiment to assess the impact of DMSO.
-
pH of the Final Solution: Whenever possible, adjust the pH of your final experimental solution to be near neutral (pH 7.0-7.4). If your experiment requires an acidic pH, it is crucial to prepare the solution immediately before use and minimize the exposure time to the acidic environment.
-
Use of Co-solvents: For in vivo or other specialized applications, co-solvents can be used to improve solubility. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2]
Stability Issues in Acidic Solutions
Q5: I am concerned about the stability of this compound in my acidic cell culture medium (e.g., pH 6.8). How stable is it, and how can I mitigate degradation?
Recommendations for Working with this compound in Acidic Conditions:
-
Avoid Low pH: If possible, avoid using this compound in solutions with a pH below 6.5.
-
Prepare Fresh Solutions: Always prepare working solutions of this compound in your acidic buffer immediately before each experiment. Do not store this compound in acidic solutions.
-
Minimize Incubation Time: Reduce the duration of your experiment in acidic conditions to the shortest possible time required to observe the desired effect.
-
Temperature: Perform incubations at the lowest feasible temperature to slow down the rate of potential degradation.
-
Control Experiments: Include appropriate controls to ensure that the observed effects are due to the active compound and not its degradation products. This could involve comparing results with a freshly prepared solution versus one that has been incubated under the same conditions for a longer period.
Experimental Protocols & Methodologies
Protocol 1: Inhibition of Forskolin-Induced cAMP Production
This protocol describes a common cell-based assay to verify the inhibitory activity of this compound.
-
Cell Culture: Plate cells (e.g., HEK293) in a suitable multi-well plate and grow to the desired confluency.
-
Pre-treatment with this compound:
-
Prepare a working solution of this compound in your cell culture medium from your DMSO stock.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound (e.g., 10 µM, 50 µM, 100 µM).
-
Incubate the cells for 30 minutes at 37°C.
-
-
Stimulation with Forskolin:
-
Prepare a working solution of forskolin (an adenylate cyclase activator) in your cell culture medium.
-
Add the forskolin solution to the wells already containing this compound to achieve the desired final concentration (e.g., 10 µM).
-
Include control wells with no treatment, forskolin only, and this compound only.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., ELISA, HTRF).
-
Measure the intracellular cAMP levels.
-
Expected Outcome: Forskolin treatment should significantly increase cAMP levels. Pre-treatment with this compound is expected to inhibit this increase in a dose-dependent manner.
Visualizations
Caption: Experimental workflow for using this compound in acidic solutions.
Caption: this compound inhibits Adenylyl Cyclase, blocking cAMP production.
References
Technical Support Center: Interpreting Unexpected Results with SQ22536
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using the adenylyl cyclase (AC) inhibitor, SQ22536.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as 9-(tetrahydro-2-furanyl)-9H-purin-6-amine, is widely recognized as an inhibitor of adenylyl cyclase (AC).[1][2] It functions by blocking the synthesis of cyclic AMP (cAMP), a critical second messenger in numerous signaling pathways.[1][3] The reported IC50 for adenylyl cyclase inhibition is approximately 1.4 μM.[1][3]
Q2: I've used this compound to inhibit cAMP production, but my downstream cellular effect persists. Why is this happening?
There are several potential explanations for this observation:
-
cAMP-Independent Pathway: The cellular effect you are observing may be mediated by a signaling pathway that does not depend on cAMP. In some experimental systems, certain biological responses have been shown to be independent of cAMP elevation, even when initiated by agents known to stimulate adenylyl cyclase.[4][5][6]
-
Off-Target Effects of this compound: At higher concentrations, this compound can exert off-target effects. It has been shown to inhibit a novel neuritogenic cAMP sensor (NCS) downstream of adenylyl cyclase, which is involved in ERK phosphorylation and neuritogenesis.[7]
-
Incomplete Inhibition of Adenylyl Cyclase: It is possible that the concentration of this compound used was insufficient to completely abolish cAMP production in your specific cell type or experimental conditions.
Q3: Are there known off-target effects of this compound that I should be aware of?
Yes, a significant off-target effect of this compound has been identified. Besides its primary role as an adenylyl cyclase inhibitor, this compound can also inhibit a downstream component of cAMP signaling, referred to as the neuritogenic cAMP sensor (NCS).[7] This inhibition affects the ERK signaling pathway.[7] It is crucial to note that this off-target effect is concentration-dependent and occurs at higher concentrations than those required for adenylyl cyclase inhibition.[7]
Troubleshooting Guide
Unexpected Result 1: this compound fails to inhibit the biological effect of a cAMP-elevating agent (e.g., Forskolin).
Possible Cause 1: The biological effect is independent of cAMP.
-
Troubleshooting Steps:
-
Use a direct activator of downstream effectors: Treat cells with a cell-permeable cAMP analog, such as 8-Bromo-cAMP (8-Br-cAMP), which bypasses adenylyl cyclase. If 8-Br-cAMP still produces the biological effect, it confirms that the downstream pathway is responsive to cAMP.
-
Investigate alternative pathways: Consider if the upstream activator (e.g., Forskolin) has known cAMP-independent effects.[5]
-
Possible Cause 2: Insufficient concentration of this compound.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
-
Measure cAMP levels: Directly quantify intracellular cAMP levels to confirm that the used concentration of this compound is effectively inhibiting adenylyl cyclase.
-
Unexpected Result 2: this compound inhibits the effect of a cAMP analog (e.g., 8-Br-cAMP).
Possible Cause: Off-target inhibition of a downstream signaling component.
-
Troubleshooting Steps:
-
Lower the concentration of this compound: The off-target effect on the neuritogenic cAMP sensor (NCS) is more prominent at higher concentrations.[7] Reducing the concentration may help to isolate the effect on adenylyl cyclase.
-
Use an alternative adenylyl cyclase inhibitor: Consider using a different adenylyl cyclase inhibitor, such as 2',5'-dideoxyadenosine (ddAd), which has been shown not to inhibit the NCS.[7]
-
Employ negative controls: Use stimuli that activate the same downstream pathway through a cAMP-independent mechanism (e.g., NGF or PMA for ERK activation) to demonstrate the specificity of this compound's inhibitory effect to the cAMP pathway.[7]
-
Data Presentation
Table 1: Potency of this compound on Adenylyl Cyclase and its Off-Target
| Target | Reported IC50 | Cell Line | Experimental Context | Reference |
| Adenylyl Cyclase | 1.4 µM | Human Platelets | Inhibition of PGE1-stimulated cAMP increase | [1][3] |
| Adenylyl Cyclase | ~10 µM | NS-1 Cells | Inhibition of forskolin-induced Elk-1 activation | [7] |
| Neuritogenic cAMP Sensor (NCS) | ~170 µM | NS-1 Cells | Inhibition of 8-Br-cAMP-induced Elk-1 activation | [7] |
Experimental Protocols
Protocol 1: Assessing cAMP-Dependence using 8-Bromo-cAMP
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment: Incubate a set of wells with this compound at the desired concentration for 30-60 minutes. Include a vehicle control.
-
Stimulation: Treat the cells with either a cAMP-elevating agent (e.g., Forskolin) or a direct cAMP analog (8-Br-cAMP).
-
Assay: Measure the biological endpoint of interest (e.g., gene expression, protein phosphorylation, cell morphology) after the appropriate incubation time.
-
Analysis: Compare the effect of this compound on the response induced by the cAMP-elevating agent versus the cAMP analog. If this compound inhibits the former but not the latter, the effect is likely cAMP-dependent.
Protocol 2: Measuring Intracellular cAMP Levels
-
Cell Treatment: Culture and treat cells with your experimental compounds (e.g., vehicle, this compound, Forskolin) as described in your protocol.
-
Cell Lysis: After treatment, lyse the cells using the buffer provided in a commercially available cAMP assay kit.
-
cAMP Measurement: Follow the manufacturer's instructions for the cAMP enzyme-linked immunosorbent assay (ELISA) or other detection methods.
-
Data Normalization: Normalize the cAMP concentration to the total protein content of each sample.
Mandatory Visualization
Caption: this compound inhibits Adenylyl Cyclase and, at high concentrations, the NCS.
Caption: Workflow for troubleshooting unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SQ 22536 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of the adenylyl cyclase inhibitor this compound on iloprost-induced vasorelaxation and cyclic AMP elevation in isolated guinea-pig aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and W-7 inhibit forskolin-induced cAMP elevation but not relaxation in newborn ovine pulmonary veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of SQ 22536, an adenylyl cyclase inhibitor, on isoproterenol-induced cyclic AMP elevation and relaxation in newborn ovine pulmonary veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
limitations of using SQ22536 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SQ22536, a widely used adenylyl cyclase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as an inhibitor of adenylyl cyclase (AC), the enzyme responsible for converting ATP to cyclic AMP (cAMP).[1][2][3] It is a cell-permeable compound used to reduce intracellular cAMP levels.
Q2: What are the known off-target effects of this compound?
A significant limitation of this compound is its off-target inhibition of a neuritogenic cAMP sensor (NCS).[1] This action is independent of its effect on adenylyl cyclase and can inhibit downstream signaling events such as ERK phosphorylation and neuritogenesis.[1] This off-target effect is specific to the cAMP signaling pathway and does not appear to affect other pathways, such as those activated by nerve growth factor (NGF) or phorbol myristate acetate (PMA).[1]
Q3: How do the potencies of this compound for its on-target and off-target effects compare?
This compound exhibits different potencies for its on-target (adenylyl cyclase) and off-target (NCS) effects. For instance, it is more potent at inhibiting forskolin-induced Elk activation (IC50 = 10 µM), which is mediated by adenylyl cyclase, than 8-Br-cAMP-induced Elk activation (IC50 = 170 µM), which is mediated by the NCS.[1][4]
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO (up to 50 mM), water, and ethanol.[2] For long-term storage, it is recommended to store the solid form at 2-8°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[2] It is advised to avoid repeated freeze-thaw cycles.[2] The compound may be unstable in strongly acidic solutions.
Troubleshooting Guides
Issue 1: this compound does not inhibit my downstream signaling event of interest, even though it effectively reduces cAMP levels.
-
Possible Cause 1: cAMP-Independent Pathway. Your signaling event of interest may be independent of cAMP. Some cellular responses can be triggered by pathways that do not involve adenylyl cyclase. For example, in guinea-pig aorta, this compound was found to abolish iloprost-induced cAMP elevation without affecting the vasorelaxant response, suggesting a cAMP-independent mechanism.[5]
-
Recommendation: To investigate this, use a direct activator of a downstream effector of cAMP, such as a PKA or Epac agonist. If your response is still not observed, it is likely independent of the canonical cAMP pathway.
-
-
Possible Cause 2: Off-Target Effect of this compound. As mentioned, this compound can inhibit the neuritogenic cAMP sensor (NCS) which is involved in ERK activation.[1] If your pathway involves ERK, the inhibitory effect you observe might be due to this off-target action rather than the reduction in cAMP.
Issue 2: Inconsistent results with this compound across different experiments or cell lines.
-
Possible Cause 1: Differential Potency against AC Isoforms. The potency of this compound can vary significantly between different adenylyl cyclase isoforms. For example, there are substantial differences in the reported IC50 values for recombinant AC5 (2 µM) and AC6 (360 µM).[4][6] Different cell lines express different profiles of AC isoforms, which could lead to variability in the effective concentration of this compound.
-
Recommendation: Determine the expression profile of AC isoforms in your cell line of interest. Perform a dose-response curve for this compound to determine the optimal concentration for your specific experimental system.
-
-
Possible Cause 2: Degradation of this compound. Improper storage or handling can lead to the degradation of the compound.
Issue 3: Unexpected cellular responses observed upon treatment with this compound.
-
Possible Cause: Off-Target Effects. The inhibition of the neuritogenic cAMP sensor (NCS) by this compound can lead to unexpected effects on pathways involving ERK signaling and neuritogenesis.[1]
-
Recommendation: To dissect the on-target versus off-target effects, use cAMP analogs like 8-Br-cAMP that bypass adenylyl cyclase. If this compound still inhibits the response to the cAMP analog, it indicates an off-target effect downstream of cAMP production.[1]
-
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| IC50 (Adenylyl Cyclase) | 1.4 µM | Intact human platelets | [2][3] |
| 200 µM | PTH-stimulated AC | ||
| 5 µM | Forskolin-stimulated AC | [4] | |
| 2 µM | Recombinant AC5 | [4][6] | |
| 360 µM | Recombinant AC6 | [4][6] | |
| IC50 (Off-Target) | 10 µM | Forskolin-induced Elk activation | [1][4] |
| 170 µM | 8-Br-cAMP-induced Elk activation | [1][4] | |
| Solubility | 50 mM | DMSO | |
| 41 mg/mL | Water | [2] | |
| 41 mg/mL | Ethanol | [2] |
Experimental Protocols
CREB Reporter Gene Assay
This protocol is adapted from a study investigating the effects of this compound on cAMP-dependent gene transcription.[1]
-
Cell Culture and Transfection:
-
Plate HEK293 cells expressing a cAMP response element (CRE)-luciferase reporter gene in 96-well plates.
-
Alternatively, transfect NS-1 cells with a reporter gene responsive to a Gal4-CREB fusion protein.
-
-
Treatment:
-
Pre-treat cells with this compound (e.g., 1 mM) or vehicle for 30 minutes.
-
Stimulate cells with a cAMP-elevating agent (e.g., forskolin, PACAP-38) or a cAMP analog (e.g., 8-Br-cAMP) for 6 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measure luciferase activity using a luminometer.
-
ERK Phosphorylation Assay (Western Blot)
This protocol is designed to assess the effect of this compound on ERK activation.[1]
-
Cell Culture and Treatment:
-
Plate NS-1 cells and serum-starve overnight.
-
Pre-treat cells with this compound (e.g., 1 mM) for 30 minutes.
-
Stimulate cells with an appropriate agonist (e.g., PACAP-38, forskolin, 8-Br-cAMP, NGF, PMA) for 10 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK.
-
Use appropriate secondary antibodies and detect the signal using a chemiluminescence-based method.
-
Visualizations
Caption: Dual inhibitory action of this compound on the cAMP signaling pathway.
Caption: A logical workflow for troubleshooting experiments involving this compound.
References
- 1. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of the adenylyl cyclase inhibitor this compound on iloprost-induced vasorelaxation and cyclic AMP elevation in isolated guinea-pig aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
SQ22536 potency variability across cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SQ22536 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is widely recognized as a cell-permeable inhibitor of adenylyl cyclase (AC), the enzyme responsible for converting ATP to cyclic AMP (cAMP). By inhibiting AC, this compound leads to a reduction in intracellular cAMP levels.
Q2: I am observing a weaker than expected inhibitory effect of this compound. What could be the reason?
A2: The potency of this compound can vary significantly across different cell types and experimental conditions. This variability can be attributed to several factors, including:
-
Expression of different adenylyl cyclase isoforms: Cells express various isoforms of AC, and this compound exhibits different inhibitory potencies against them. For instance, its IC50 value for recombinant AC5 is significantly lower than for AC6.
-
Cellular context: The overall signaling network and the presence of other regulatory proteins in a specific cell type can influence the apparent potency of this compound.
-
Experimental parameters: Factors such as cell density, serum concentration in the culture medium, and the duration of treatment can all impact the observed IC50 value.
Q3: Are there any known off-target effects of this compound?
A3: Yes, this compound has been shown to have off-target effects that are independent of its adenylyl cyclase inhibitory activity. Notably, it can inhibit a neuritogenic cAMP sensor (NCS), which is involved in a signaling pathway leading to ERK activation and neurite outgrowth.[1][2] This off-target effect typically occurs at higher concentrations than those required for AC inhibition.
Q4: How can I be sure that the observed effect in my experiment is due to adenylyl cyclase inhibition and not an off-target effect?
A4: To dissect the specific effects of this compound, consider the following experimental controls:
-
Use a range of concentrations: Perform dose-response experiments to determine the IC50 in your specific cell system. The off-target effects on the NCS pathway have been shown to have a higher IC50 than the effects on adenylyl cyclase.[2]
-
Rescue experiments: Attempt to rescue the phenotype by adding a cell-permeable cAMP analog (e.g., 8-Br-cAMP or db-cAMP) downstream of adenylyl cyclase. If the effect of this compound is rescued, it is likely due to AC inhibition.
-
Use an alternative AC inhibitor: Compare the effects of this compound with another structurally different adenylyl cyclase inhibitor.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments | Inconsistent cell culture conditions | Standardize cell passage number, seeding density, and serum concentration. Ensure consistent incubation times. |
| Instability of this compound in solution | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly. Avoid repeated freeze-thaw cycles. Note that the compound may be unstable in strongly acidic solutions.[3] | |
| No inhibition of cAMP production observed | Incorrect concentration of this compound used | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental setup. |
| Cell line is resistant to this compound | Consider the expression profile of adenylyl cyclase isoforms in your cell line. Some isoforms may be less sensitive to this compound. | |
| Issues with the cAMP measurement assay | Ensure your cAMP assay is properly validated and includes appropriate positive and negative controls. | |
| Unexpected cellular response (e.g., changes in ERK phosphorylation) | Off-target effects of this compound | As mentioned in the FAQs, this compound can inhibit the NCS-ERK pathway.[1][2] To confirm, test the effect of this compound in the presence of a MEK inhibitor (e.g., U0126) to see if the ERK-related response is blocked. |
| Cell-type specific signaling pathways | The downstream consequences of cAMP signaling can be highly cell-type specific. Review the literature for known cAMP signaling pathways in your cell model. |
Data Presentation
Table 1: Potency (IC50) of this compound Across Different Cell Types and Conditions
| Cell Type/Condition | Assay | Stimulant | IC50 (µM) | Reference |
| HEK293 cells | CRE-luciferase reporter | Forskolin | 5 | [2] |
| NS-1 cells | Elk-1 activation | Forskolin | 10 | [2] |
| NS-1 cells | Elk-1 activation | 8-Br-cAMP | 170 | [2] |
| Human Platelets | cAMP levels | PGE1 | 1.4 | [4] |
| Recombinant AC5 | Enzymatic activity | - | 2 | [5] |
| Recombinant AC6 | Enzymatic activity | - | 360 | [5] |
| Catfish Hepatocyte Membranes | cAMP production | Catecholamine | 80 - 1450 | [3] |
| Rat Hepatocyte Membranes | cAMP production | Catecholamine | 80 - 270 | [3] |
| PTH-stimulated adenylate cyclase | Enzymatic activity | PTH | 200 | [6] |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels
Objective: To quantify the effect of this compound on intracellular cAMP accumulation.
Materials:
-
Cells of interest
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Adenylyl cyclase activator (e.g., Forskolin, isoproterenol)
-
cAMP assay kit (e.g., ELISA, HTRF)
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Pre-treat cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 20-30 minutes to prevent cAMP degradation.
-
Add various concentrations of this compound to the cells and incubate for a predetermined time (e.g., 30 minutes).
-
Stimulate the cells with an adenylyl cyclase activator (e.g., 25 µM Forskolin) for 15-20 minutes.
-
Aspirate the medium and wash the cells with cold PBS.
-
Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
Perform the cAMP measurement according to the manufacturer's instructions of the chosen assay kit.
-
Generate a dose-response curve to determine the IC50 of this compound.
Protocol 2: CREB Reporter Gene Assay
Objective: To assess the effect of this compound on the downstream signaling of cAMP, specifically on the activation of the transcription factor CREB.
Materials:
-
Cells stably or transiently expressing a CRE-luciferase reporter construct
-
This compound
-
Adenylyl cyclase activator (e.g., Forskolin)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Plate the CRE-luciferase reporter cells in a white, clear-bottom multi-well plate.
-
Pre-treat the cells with desired concentrations of this compound for 30 minutes.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., 25 µM Forskolin) for 4-6 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the inhibition of the forskolin-induced signal by this compound.
Mandatory Visualization
Caption: this compound Signaling Pathways.
Caption: Experimental Workflow for this compound.
Caption: Factors Influencing this compound Potency.
References
- 1. Separate Cyclic AMP Sensors for Neuritogenesis, Growth Arrest, and Survival of Neuroendocrine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SQ 22536, Non-competitive adenylyl cyclase inhibitor (CAS 17318-31-9) | Abcam [abcam.com]
- 4. SQ 22536 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SQ 22536 [sigmaaldrich.com]
how to control for SQ22536 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the off-target effects of SQ22536 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is widely used as a cell-permeable inhibitor of adenylyl cyclase (AC), the enzyme responsible for converting ATP to cyclic AMP (cAMP).[1][2][3] It acts as a non-competitive inhibitor of AC.[4]
Q2: What are the known off-target effects of this compound?
The most significant known off-target effect of this compound is the inhibition of a neuritogenic cAMP sensor (NCS) that is downstream of adenylyl cyclase.[1] This can lead to the inhibition of cAMP-induced ERK phosphorylation and neuritogenesis, independent of its effects on AC.[1] Importantly, this off-target action appears to be specific to this cAMP-related signaling pathway, as this compound does not block ERK induction by agents like PMA or NGF that act through cAMP-independent mechanisms.[1]
Q3: Does this compound inhibit other key components of the cAMP signaling pathway, such as PKA or Epac?
No, studies have shown that this compound does not directly inhibit Protein Kinase A (PKA) or Exchange protein directly activated by cAMP (Epac).[1] Its inhibitory effects on PKA- and Epac-mediated signaling are a result of its primary action on adenylyl cyclase, which reduces the production of cAMP.[1]
Q4: Are there alternative adenylyl cyclase inhibitors with different off-target profiles?
Yes, 2',5'-dideoxyadenosine (ddAd) is another adenylyl cyclase inhibitor that does not appear to share the same off-target effect on the neuritogenic cAMP sensor.[1] Therefore, ddAd can be a useful control to confirm that the observed effects are due to the inhibition of adenylyl cyclase rather than the off-target effect of this compound. Another commonly cited AC inhibitor, MDL-12,330A, is not recommended as a direct alternative due to its own distinct off-target effects, such as the blockade of voltage-dependent K+ channels.[5]
Troubleshooting Guide
This guide provides experimental strategies to identify and control for the off-target effects of this compound.
Issue: Ambiguous results – is the observed effect due to adenylyl cyclase inhibition or an off-target effect?
Solution: Employ a multi-pronged approach involving rescue experiments, the use of alternative inhibitors, and direct measurement of cAMP levels.
Summary of Experimental Approaches
| Experimental Approach | Purpose | Expected Outcome if On-Target (AC Inhibition) | Expected Outcome if Off-Target |
| cAMP Analog Rescue | To bypass AC and directly activate downstream effectors. | The inhibitory effect of this compound is rescued. | The inhibitory effect of this compound persists. |
| Alternative AC Inhibitor | To confirm the phenotype is due to AC inhibition. | The alternative inhibitor (e.g., ddAd) phenocopies the effect of this compound. | The alternative inhibitor does not produce the same effect. |
| Direct cAMP Measurement | To confirm AC inhibition. | This compound reduces agonist-stimulated cAMP levels. | This compound may or may not reduce cAMP levels, but the cellular phenotype is independent of this change. |
| Control for Pathway Specificity | To ensure this compound is not acting as a general signaling inhibitor. | This compound does not inhibit pathways activated independently of cAMP. | This compound inhibits pathways unrelated to cAMP signaling. |
Inhibitor Potency Comparison
| Inhibitor | Target | IC50 | Reference |
| This compound | Adenylyl Cyclase | 1.4 µM | [2][3] |
| This compound | Forskolin-induced Elk activation | 10 µM | [1] |
| This compound | 8-Br-cAMP-induced Elk activation | 170 µM | [1] |
Experimental Protocols
Protocol 1: cAMP Analog Rescue Experiment
Objective: To determine if the effect of this compound is due to inhibition of adenylyl cyclase or a downstream target.
Methodology:
-
Culture cells to the desired confluency.
-
Pre-incubate one set of cells with this compound at the desired concentration (e.g., 10-500 µM) for 30-60 minutes.
-
Treat the cells with either:
-
An adenylyl cyclase activator (e.g., Forskolin, 25 µM) to stimulate cAMP production.
-
A cell-permeable cAMP analog (e.g., 8-Bromo-cAMP, 500 µM) to bypass adenylyl cyclase and directly activate downstream effectors.[1]
-
-
A control group should receive only the vehicle.
-
After the appropriate incubation time, lyse the cells and perform the relevant downstream assay (e.g., Western blot for pERK, CREB phosphorylation, or a neuritogenesis assay).
Interpreting the Results:
-
On-target effect: this compound will inhibit the effects of the adenylyl cyclase activator but not the cAMP analog.
-
Off-target effect: this compound will inhibit the effects of both the adenylyl cyclase activator and the cAMP analog.[1]
Protocol 2: Direct Measurement of Intracellular cAMP
Objective: To confirm that this compound is inhibiting adenylyl cyclase in your experimental system.
Methodology:
-
Seed cells in a multi-well plate.
-
Pre-treat the cells with this compound for 30-60 minutes.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin).
-
Lyse the cells at various time points after stimulation.
-
Measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
Interpreting the Results:
-
A significant reduction in agonist-induced cAMP levels in the presence of this compound confirms its on-target activity.[6]
Visualizations
Caption: Signaling pathways illustrating the on-target and off-target effects of this compound.
Caption: A logical workflow for designing experiments to control for this compound off-target effects.
References
- 1. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. SQ 22536 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 4. SQ 22536, Non-competitive adenylyl cyclase inhibitor (CAS 17318-31-9) | Abcam [abcam.com]
- 5. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 6. Effects of the adenylyl cyclase inhibitor this compound on iloprost-induced vasorelaxation and cyclic AMP elevation in isolated guinea-pig aorta - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SQ22536 in Vasorelaxation Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving the adenylyl cyclase inhibitor, SQ22536, in vasorelaxation studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of adenylyl cyclase (AC), the enzyme responsible for converting ATP to cyclic AMP (cAMP). By inhibiting AC, this compound prevents the accumulation of intracellular cAMP. In the context of vasorelaxation, a decrease in cAMP is expected to inhibit the relaxation of vascular smooth muscle that is dependent on the cAMP signaling pathway.
Q2: I'm not seeing the expected inhibition of vasorelaxation with this compound. What could be the reason?
There are several possibilities if this compound does not inhibit vasorelaxation in your model:
-
cAMP-Independent Vasorelaxation: The vasorelaxant you are studying may act through a pathway that is independent of cAMP. It is crucial to consider alternative signaling mechanisms such as those involving cyclic GMP (cGMP), potassium channels, or calcium sensitization.[1]
-
Insufficient Concentration or Incubation Time: Ensure you are using an effective concentration of this compound and an adequate pre-incubation period. Studies have shown effective inhibition of cAMP elevation at concentrations around 100 µM with a pre-incubation time of 30 minutes.[1]
-
Compound Inactivity: The this compound may have degraded. It is important to properly store the compound and prepare fresh solutions. To confirm the activity of your this compound, you can perform a positive control experiment using an adenylyl cyclase activator like forskolin.
-
Off-Target Effects of the Vasorelaxant: The vasorelaxant itself might have off-target effects that are not mediated by cAMP.
Q3: Can this compound have off-target effects?
Yes, research suggests that this compound may have off-target effects. It has been shown to inhibit a neuritogenic cAMP sensor (NCS) and affect ERK phosphorylation, particularly at higher concentrations.[2] These off-target effects are important to consider when interpreting unexpected results.
Q4: How should I prepare and store this compound stock solutions?
This compound can be dissolved in DMSO or water. For a DMSO stock solution, concentrations up to 100 mg/mL can be achieved with the aid of ultrasonication. For aqueous solutions, a concentration of up to 55 mg/mL is possible with ultrasonication. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C for up to one year or -80°C for up to two years. Avoid repeated freeze-thaw cycles. When using a DMSO stock for aqueous experimental buffers, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.
Q5: What are appropriate positive and negative controls when using this compound?
-
Positive Control (to confirm this compound activity): Use a known adenylyl cyclase activator, such as forskolin, to induce vasorelaxation. Pre-treatment with this compound should inhibit the relaxant effect of forskolin.[3][4][5][6][7]
-
Negative Control (Vehicle Control): Run a parallel experiment with the vehicle (e.g., DMSO or saline) used to dissolve this compound to ensure that the vehicle itself does not affect the vascular tone or the response to the vasorelaxant.
-
Confirmation of AC Inhibition: To directly confirm that this compound is inhibiting adenylyl cyclase in your tissue, you can measure cAMP levels. In the presence of a stimulator of AC (like forskolin or your vasorelaxant if it acts via this pathway), this compound should significantly reduce or abolish the expected increase in cAMP.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound has no effect on vasorelaxation induced by my test compound. | The vasorelaxation is likely independent of the cAMP pathway. | Investigate other signaling pathways (e.g., cGMP, K+ channels). Use inhibitors for these pathways to probe the mechanism. Confirm this compound activity with a positive control (forskolin). |
| This compound potentiates the vasorelaxation. | This is an unexpected result and could be due to complex off-target effects of either this compound or your test compound, or interactions with other signaling pathways. | Re-evaluate the purity of your compounds. Investigate potential off-target effects of this compound on other signaling molecules in your specific tissue. |
| This compound causes contraction of the vascular ring. | This could be an off-target effect of this compound or an issue with the experimental conditions. | Perform a concentration-response curve for this compound alone to characterize its intrinsic activity on your tissue. Ensure the pH and ionic composition of your buffer are correct. |
| The baseline tone of the vascular ring is unstable after adding this compound. | The compound may be affecting ion channels or other pathways that regulate basal vascular tone. | Allow for a longer equilibration period after adding this compound. If instability persists, consider using a lower concentration or a different adenylyl cyclase inhibitor. |
| Inconsistent results between experiments. | This could be due to variability in tissue preparation, compound preparation, or experimental procedure. | Standardize your protocol for aortic ring preparation, ensuring minimal damage to the endothelium (unless studying endothelium-independent effects). Always prepare fresh solutions of this compound. Ensure consistent timing for all steps of the experiment. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Effective Concentration of this compound | 100 µM | [1] |
| Pre-incubation Time | 30 minutes | [1] |
| Forskolin Concentration (Positive Control) | 0.1 - 10 µM | [3][7] |
| Storage of Stock Solutions | -20°C (1 year), -80°C (2 years) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
DMSO Stock (100 mM):
-
Weigh out 2.05 mg of this compound (MW: 205.22 g/mol ).
-
Add 100 µL of high-purity DMSO.
-
Vortex and sonicate in a water bath until fully dissolved.
-
Aliquot and store at -20°C or -80°C.
-
-
Aqueous Stock (10 mM):
-
Weigh out 2.05 mg of this compound.
-
Add 1 mL of purified water.
-
Vortex and sonicate in a water bath until fully dissolved.
-
Prepare fresh for each experiment.
-
Protocol 2: Vasorelaxation Study in Isolated Aortic Rings
-
Tissue Preparation:
-
Euthanize a rat or mouse according to approved institutional protocols.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
(Optional) To study endothelium-independent effects, the endothelium can be removed by gently rubbing the intimal surface with a fine wire or forceps. Endothelial removal should be confirmed by the absence of relaxation to acetylcholine (1 µM) in a pre-contracted ring.
-
-
Experimental Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).
-
Once a stable contraction plateau is reached, add this compound (e.g., 100 µM) or its vehicle to the organ bath and incubate for 30 minutes.
-
Generate a cumulative concentration-response curve for your test vasorelaxant by adding it in increasing concentrations to the organ bath.
-
Record the relaxation at each concentration.
-
-
Positive Control Experiment:
-
Follow the same procedure as above, but instead of your test compound, generate a cumulative concentration-response curve for forskolin in the presence and absence of this compound.
-
Signaling Pathway and Workflow Diagrams
Caption: cAMP-mediated vasorelaxation pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. Effects of the adenylyl cyclase inhibitor this compound on iloprost-induced vasorelaxation and cyclic AMP elevation in isolated guinea-pig aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 3. Effect of forskolin on cytosolic Ca++ level and contraction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of forskolin on growth and morphology of cultured glial and cerebrovascular endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The positive inotropic-acting forskolin, a potent adenylate cyclase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forskolin, a new positive inotropic agent, and its influence on myocardial electrogenic cation movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forskolin as an activator of cyclic AMP accumulation and lipolysis in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
SQ22536 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for using SQ22536 in their experiments. Find troubleshooting guidance, frequently asked questions, and best practices to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is widely recognized as a cell-permeable inhibitor of adenylyl cyclase (AC), the enzyme responsible for converting ATP to cyclic AMP (cAMP).[1][2][3] By inhibiting AC, this compound leads to a decrease in intracellular cAMP levels, thereby modulating downstream signaling pathways.
Q2: What are the known off-target effects of this compound?
While this compound is a potent AC inhibitor, it has been shown to have off-target effects. Notably, it can inhibit a neuritogenic cAMP sensor (NCS) downstream of AC, which can affect ERK phosphorylation and neuritogenesis.[1] This action is independent of its effect on adenylyl cyclase.[1] Therefore, it is crucial to include appropriate controls to account for these potential off-target effects.
Q3: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a common concentration range used in published studies is between 10 µM and 1 mM.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and water.[2][3][4] For a stock solution, dissolve this compound in DMSO at a concentration of up to 50 mM. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2][3] Reconstituted stock solutions in DMSO are stable for up to 2 weeks at 4°C.[4] Avoid repeated freeze-thaw cycles.[3] For aqueous solutions, it is recommended to prepare them fresh.
Q5: What are appropriate controls to use in experiments with this compound?
To ensure the observed effects are due to the inhibition of adenylyl cyclase and not off-target effects, consider the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control (AC activator): Use an adenylyl cyclase activator like forskolin to confirm that the cAMP pathway is functional in your system.[1][2]
-
Downstream Pathway Controls: To investigate off-target effects on the ERK pathway, use agents that modulate ERK signaling independently of cAMP, such as NGF or PMA.[1]
-
Alternative AC inhibitors: Consider using other AC inhibitors like 2',5'-dideoxyadenosine (ddAd) to confirm that the observed phenotype is a class effect of AC inhibition, keeping in mind that ddAd may not share all of this compound's off-target effects.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect of this compound on cAMP levels. | 1. Inactive compound: Improper storage or handling may have degraded the compound. 2. Insufficient concentration: The concentration of this compound may be too low to inhibit AC effectively in your specific cell type. 3. Cell line insensitivity: The adenylyl cyclase isoforms expressed in your cell line may be less sensitive to this compound. | 1. Use a fresh aliquot of this compound. Ensure proper storage conditions are maintained. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration. 3. Verify the expression of AC isoforms in your cell line and consult the literature for their known sensitivity to this compound. |
| Unexpected or off-target effects observed. | 1. Inhibition of NCS: this compound can inhibit the neuritogenic cAMP sensor (NCS), affecting ERK signaling.[1] 2. Non-specific effects at high concentrations: High concentrations of any compound can lead to off-target effects. | 1. Include controls for ERK pathway activation that are independent of cAMP (e.g., NGF, PMA) to dissect the signaling pathway.[1] 2. Use the lowest effective concentration of this compound determined from your dose-response curve. |
| Poor reproducibility in cAMP assays. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or serum concentration can affect cAMP signaling. 2. Assay variability: Inconsistent incubation times or reagent preparation can lead to variable results. | 1. Standardize your cell culture protocol. Use cells within a defined passage number range and maintain consistent seeding densities. 2. Follow the cAMP assay manufacturer's protocol carefully. Ensure accurate timing of all steps and proper reagent preparation. |
| Precipitation of this compound in media. | 1. Low solubility in aqueous solutions: this compound has limited solubility in aqueous media. 2. High final concentration of DMSO: A high percentage of DMSO in the final culture medium can be toxic to cells. | 1. Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your culture medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including the vehicle control.[2] |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC₅₀) of this compound
| Target | Experimental System | IC₅₀ Value | Reference |
| Adenylyl Cyclase | General | 1.4 µM | [3][5] |
| Adenylyl Cyclase (forskolin-induced) | HEK293 cells | 5 µM | [2] |
| PACAP-induced reporter gene activation | HEK293 cells | ~5 µM | [2] |
| Forskolin-induced Elk activation | NS-1 cells | 10 µM | [1][2] |
| 8-Br-cAMP-induced Elk activation | NS-1 cells | 170 µM | [1][2] |
| Recombinant AC5 | 2 µM | [2] | |
| Recombinant AC6 | 360 µM | [2] | |
| Catecholamine-stimulated cAMP production | Catfish hepatocyte membranes | 0.08-1.45 mM | |
| Catecholamine-stimulated cAMP production | Rat hepatocyte membranes | 0.08-0.27 mM |
Experimental Protocols
Protocol 1: Inhibition of Forskolin-Stimulated cAMP Production in Cultured Cells
This protocol provides a general workflow for assessing the inhibitory effect of this compound on adenylyl cyclase activity in response to forskolin stimulation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10,000 cells per well in 80 µL of assay medium (e.g., DMEM with 1% FBS) and culture overnight.[1]
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in assay medium. Add 10 µL of the diluted this compound solutions to the respective wells. For the control wells, add 10 µL of assay medium with the vehicle (DMSO). Incubate for 30 minutes at 37°C.[1][3]
-
Stimulation with Forskolin: Prepare a 10X stock solution of forskolin in assay medium. Add 10 µL of the forskolin solution to each well (final concentration, e.g., 25 µM).[1]
-
Incubation: Incubate the plate for an additional 20 minutes at 37°C.[1]
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.
Protocol 2: Assessing Off-Target Effects on ERK Phosphorylation
This protocol is designed to determine if this compound affects ERK phosphorylation independently of its action on adenylyl cyclase.
-
Cell Seeding: Plate cells (e.g., NS-1 cells) in a suitable culture dish and grow to the desired confluency.
-
Pre-treatment with this compound: Pre-treat the cells with this compound (e.g., 1 mM) for 30 minutes.
-
Stimulation: Stimulate the cells with one of the following agents for a predetermined time (e.g., 10 minutes):
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Visualizations
Caption: Mechanism of action and off-target effects of this compound.
Caption: Workflow for cAMP inhibition assay.
References
Validation & Comparative
A Comparative Guide to Adenylyl Cyclase Inhibitors: SQ22536 vs. 2',5'-Dideoxyadenosine
For researchers in pharmacology, cell biology, and drug development, the modulation of intracellular signaling pathways is a cornerstone of experimental design. Adenylyl cyclase (AC), a key enzyme in the production of the second messenger cyclic AMP (cAMP), is a frequent target for such modulation. This guide provides a detailed comparison of two widely used adenylyl cyclase inhibitors: SQ22536 and 2',5'-dideoxyadenosine (DDA). We will delve into their mechanisms of action, inhibitory potency, and provide a representative experimental protocol for their use.
Mechanism of Action and Cellular Effects
Both this compound and 2',5'-dideoxyadenosine are recognized as inhibitors of adenylyl cyclase, yet they exhibit distinct characteristics in their interaction with the enzyme.
This compound is a cell-permeable inhibitor of adenylyl cyclase.[1] It acts as a non-competitive inhibitor. Studies have shown that this compound can inhibit cAMP production stimulated by various agents, including forskolin and prostaglandin E1 (PGE1).[2] Interestingly, some research suggests that this compound may have actions beyond direct adenylyl cyclase inhibition, potentially affecting other components of the cAMP signaling pathway.[3]
2',5'-Dideoxyadenosine (DDA) is also a potent, cell-permeable, and non-competitive inhibitor of adenylyl cyclase.[4][5][6][7][8] Its mechanism is well-characterized, involving binding to the "P-site" of the enzyme, which is distinct from the catalytic site for ATP.[4][5][6][7][8][9][10] This P-site binding allosterically inhibits the enzyme's activity. DDA is a nucleoside analog and has been shown to have antiadrenergic effects in cardiac tissue.[4]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and 2',5'-dideoxyadenosine is typically reported as the half-maximal inhibitory concentration (IC50). These values can vary depending on the specific adenylyl cyclase isoform, the cell type or membrane preparation used, and the experimental conditions. The following table summarizes reported IC50 values for both inhibitors.
| Inhibitor | Adenylyl Cyclase Isoform/System | IC50 Value | Reference(s) |
| This compound | General/Unspecified | 1.4 µM | |
| Forskolin-stimulated | 5 µM | [2] | |
| PACAP-induced reporter gene activation | ~5 µM | [2] | |
| Forskolin-induced Elk activation | 10 µM | [2] | |
| 8-Br-cAMP-induced Elk activation | 170 µM | [2] | |
| Recombinant AC5 | 2 µM | [2] | |
| Recombinant AC6 | 360 µM | [2] | |
| Catfish hepatocyte membranes | 0.08 - 1.45 mM | ||
| Rat hepatocyte membranes | 0.08 - 0.27 mM | ||
| 2',5'-Dideoxyadenosine | General/Unspecified (P-site binding) | 3 µM | [4][5][6][7][8] |
| Detergent solubilized rat brain membranes | 3 µM | ||
| Purified bovine brain enzyme | 45 µM | ||
| Forskolin-induced activation in bovine aortic endothelial cells | 540 µM |
Signaling Pathway and Inhibition
The canonical adenylyl cyclase signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs). This leads to the activation of adenylyl cyclase, which then converts ATP to cAMP. cAMP, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). Both this compound and 2',5'-dideoxyadenosine act by directly inhibiting the adenylyl cyclase enzyme, thereby reducing the production of cAMP and attenuating downstream signaling.
Experimental Protocols
To assess the inhibitory effects of this compound and 2',5'-dideoxyadenosine on adenylyl cyclase activity, a common method involves measuring the conversion of radiolabeled ATP to radiolabeled cAMP in cell membrane preparations or with purified enzyme.
Key Experimental Steps
-
Preparation of Cell Membranes:
-
Cells or tissues are homogenized in a suitable buffer (e.g., 20 mM HEPES, 1 mM EDTA, 2 mM MgCl2, 1 mM DTT, 250 mM sucrose, and protease inhibitors).[11]
-
The homogenate is subjected to differential centrifugation to pellet nuclei and then to pellet the membrane fraction.[11]
-
The final membrane pellet is resuspended in an appropriate buffer and protein concentration is determined.[11]
-
-
Adenylyl Cyclase Activity Assay:
-
The reaction mixture typically contains a buffer (e.g., 20 mM HEPES, pH 8.0), MgCl2, ATP, and a radiolabeled tracer such as [α-³²P]ATP.[12] An ATP regenerating system (e.g., creatine phosphate and creatine phosphokinase) and a phosphodiesterase inhibitor (e.g., IBMX) are often included.[12]
-
The cell membrane preparation is pre-incubated with the inhibitor (this compound or 2',5'-dideoxyadenosine) at various concentrations.
-
The reaction is initiated by adding an adenylyl cyclase activator (e.g., forskolin, a Gs-coupled receptor agonist).
-
The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 10-20 minutes at 30°C).[11][12]
-
The reaction is terminated, often by adding a stop solution containing SDS and heating.[12]
-
-
Separation and Quantification of cAMP:
-
The radiolabeled cAMP produced is separated from the unreacted radiolabeled ATP. This is commonly achieved using sequential column chromatography over Dowex and alumina resins.[13][14]
-
The amount of [³²P]cAMP is then quantified using a scintillation counter.
-
The results are used to calculate the percentage of inhibition at each inhibitor concentration and to determine the IC50 value.
-
Conclusion
Both this compound and 2',5'-dideoxyadenosine are valuable tools for the in vitro and in cellulo inhibition of adenylyl cyclase. The choice between these inhibitors may depend on the specific adenylyl cyclase isoform being targeted, the desired potency, and the experimental context. 2',5'-dideoxyadenosine's well-defined interaction with the P-site makes it a classic choice for studying this mode of inhibition. This compound, while also a potent inhibitor, may exhibit isoform-dependent potency and potentially other cellular effects that should be considered in the interpretation of experimental results. For any study, it is crucial to empirically determine the optimal concentration and conditions for the specific system under investigation.
References
- 1. Adenylyl Cyclase [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2',5'-Dideoxyadenosine | Adenylyl cyclase | AChR | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2',5'-Dideoxyadenosine | Adenylyl Cyclase Inhibitor | AmBeed.com [ambeed.com]
- 9. Regulation of the catalytic component of adenylate cyclase. Potentiative interaction of stimulatory ligands and 2',5'-dideoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenylyl cyclases (ACs) | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SQ22536 and MDL-12,330A
This guide provides a detailed comparison of the efficacy of two widely used adenylyl cyclase (AC) inhibitors, SQ22536 and MDL-12,330A. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on objective performance data and experimental methodologies.
Introduction
This compound and MDL-12,330A have been historically utilized as pharmacological tools to investigate the role of the adenylyl cyclase/cAMP signaling pathway in various cellular processes. Both are cell-permeable compounds intended to inhibit the synthesis of cyclic AMP (cAMP) from ATP. However, recent studies have revealed significant differences in their efficacy, potency, and specificity, with notable off-target effects that can influence experimental outcomes. This guide aims to summarize these findings to aid in the selection and interpretation of experiments using these inhibitors.
Quantitative Efficacy and Potency
The following tables summarize the quantitative data on the inhibitory activities of this compound and MDL-12,330A from various studies.
Table 1: Inhibition of Adenylyl Cyclase Activity
| Compound | Assay Type | Cell Line/System | Stimulus | IC50 Value | Reference |
| This compound | cAMP Response Element (CRE) Reporter Gene Assay | HEK293 | Forskolin (25 μM) | 5 μM | [1][2] |
| CRE Reporter Gene Assay | HEK293 | PACAP-38 (100 nM) | ~5 μM | [1][2] | |
| PGE1-stimulated cAMP increase | Human Platelets | PGE1 | 1.4 μM | [3][4][5] | |
| Elk-1 Activation Assay | NS-1 | Forskolin (25 μM) | 10 μM | [1][2] | |
| Inhibition of AC5 | Recombinant | - | 2 μM | [2] | |
| Inhibition of AC6 | Recombinant | - | 360 μM | [2] | |
| MDL-12,330A | CRE Reporter Gene Assay | HEK293 | Forskolin (25 μM) | Ineffective (significant inhibition only at 1 mM) | [1] |
| CRE Reporter Gene Assay | HEK293 | PACAP-38 (100 nM) | Ineffective (significant inhibition only at 1 mM) | [1] | |
| Inhibition of soluble AC (sAC) | Purified Protein | - | ~240 μM | [6] | |
| Inhibition of Adenylate Cyclase | - | - | 250 µM |
Table 2: Off-Target Effects
| Compound | Off-Target Effect | Assay/System | Concentration/IC50 | Reference |
| This compound | Inhibition of Neuritogenic cAMP Sensor (NCS) | NS-1 cells | - | [1] |
| Inhibition of 8-Br-cAMP-induced Elk activation | NS-1 cells | 170 μM | [1][2] | |
| MDL-12,330A | Inhibition of Voltage-Dependent K+ (KV) Channels | Rat Pancreatic Beta Cells | IC50 = 7.22 µM | [7] |
| Potentiation of Insulin Secretion | Rat Pancreatic Islets | 10 µM (1.7-fold increase) | [8][9] | |
| Prolongation of Action Potential Duration | Rat Pancreatic Beta Cells | 10 µM | [8][10] | |
| Inhibition of cAMP and cGMP phosphodiesterases | - | - | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. cAMP Response Element (CRE) Reporter Gene Assay
-
Objective: To measure the inhibition of adenylyl cyclase activity in intact cells by quantifying the downstream activation of a cAMP-responsive reporter gene.
-
Cell Line: HEK293 cells stably expressing a CRE-luciferase reporter gene.
-
Protocol:
-
Cells are seeded in appropriate multi-well plates.
-
Cells are pre-treated with graded concentrations of the AC inhibitor (e.g., this compound or MDL-12,330A, from 1 μM to 1 mM) for 30 minutes.[1]
-
Adenylyl cyclase is stimulated with an activator, such as 25 μM forskolin or 100 nM PACAP-38, for 4 hours.[1]
-
Luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data are normalized to a vehicle control, and IC50 values are calculated from the dose-response curves.
-
2. Measurement of Intracellular cAMP
-
Objective: To directly quantify the levels of cAMP within cells following treatment with AC inhibitors and stimulators.
-
Cell Line: Rat pancreatic islets.
-
Protocol:
-
Pancreatic islets are isolated and cultured.
-
Islets are pre-incubated with the AC inhibitor (e.g., 10 µM MDL-12,330A or 10 µM SQ 22536) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
The reaction is stopped, and cells are lysed.
-
cAMP levels in the cell lysates are determined using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Results are typically normalized to total protein content.
-
3. Patch-Clamp Electrophysiology for K+ Channel Activity
-
Objective: To assess the off-target effects of MDL-12,330A on voltage-dependent potassium (KV) channels.
-
Cell Line: Rat pancreatic beta cells.
-
Protocol:
-
Whole-cell patch-clamp recordings are performed on isolated pancreatic beta cells.
-
KV currents are elicited by applying depolarizing voltage steps from a holding potential (e.g., -70 mV) to various test potentials (e.g., -70 to +80 mV).[7][9]
-
A baseline recording of KV currents is established.
-
MDL-12,330A (e.g., 10 µM) is applied to the bath solution, and changes in the KV current amplitude and kinetics are recorded.[7][10]
-
Action potentials can also be elicited by current injections to measure changes in action potential duration (APD).[8][10]
-
Signaling Pathways and Mechanisms of Action
This compound: This compound acts as a direct inhibitor of adenylyl cyclase, thereby reducing the production of cAMP. This, in turn, attenuates the activity of downstream cAMP effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). However, it has also been shown to have a secondary, off-target inhibitory effect on a neuritogenic cAMP sensor (NCS), which is involved in ERK phosphorylation and neuritogenesis.[1]
References
- 1. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SQ 22536 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 8. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 11. caymanchem.com [caymanchem.com]
Unveiling the Efficacy of SQ22536: A Comparative Guide to Adenylyl Cyclase Inhibition
For researchers, scientists, and professionals in drug development, the precise modulation of cellular signaling pathways is paramount. Adenylyl cyclase (AC), a key enzyme in the production of the second messenger cyclic AMP (cAMP), is a frequent target for therapeutic intervention. This guide provides a comprehensive validation of SQ22536 as an adenylyl cyclase inhibitor, comparing its performance against other common alternatives and presenting supporting experimental data and protocols.
This compound, chemically known as 9-(tetrahydrofuryl)-adenine, is a widely utilized cell-permeable inhibitor of adenylyl cyclase. Its primary mechanism of action involves the direct inhibition of AC, thereby reducing the intracellular concentration of cAMP. However, a nuanced understanding of its efficacy and potential off-target effects is crucial for the accurate interpretation of experimental results.
Comparative Analysis of Adenylyl Cyclase Inhibitors
To objectively assess the performance of this compound, a comparison with two other frequently used adenylyl cyclase inhibitors, 2',5'-dideoxyadenosine (ddAd) and MDL-12,330A, is presented below. The data, derived from studies on HEK293 cells expressing a cAMP response element (CRE) reporter gene, highlights the relative potencies of these compounds in inhibiting forskolin-stimulated adenylyl cyclase activity.
| Inhibitor | Target | IC50 (HEK293 Cells) | Off-Target Effects |
| This compound | Adenylyl Cyclase | 5 µM[1] | Inhibits a novel neuritogenic cAMP sensor (NCS) with an IC50 of 170 µM[1] |
| 2',5'-dideoxyadenosine (ddAd) | Adenylyl Cyclase | 33 µM[1] | Not observed to inhibit the NCS pathway[1] |
| MDL-12,330A | Adenylyl Cyclase | Ineffective in inhibiting forskolin-stimulated CRE reporter gene activation in HEK293 cells[1] | - |
Key Findings:
-
This compound is a more potent inhibitor of adenylyl cyclase than 2',5'-dideoxyadenosine, with a significantly lower IC50 value.[1]
-
MDL-12,330A was found to be ineffective as an adenylyl cyclase inhibitor in the context of this specific assay.[1]
-
Crucially, this compound exhibits off-target activity by inhibiting a neuritogenic cAMP sensor (NCS), albeit at a much higher concentration than its inhibition of adenylyl cyclase.[1] This dual activity should be a critical consideration in experimental design and data interpretation.
Signaling Pathway of Adenylyl Cyclase Inhibition
The canonical cAMP signaling pathway and the points of intervention by this compound are illustrated in the diagram below. Activation of G-protein coupled receptors (GPCRs) can lead to the stimulation of adenylyl cyclase, which then converts ATP to cAMP. cAMP, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). This compound directly inhibits adenylyl cyclase, thus blocking the entire downstream cascade. However, its off-target effect on the NCS pathway is also depicted.
References
A Comparative Guide to Adenylyl Cyclase Inhibitors: Alternatives to SQ22536
For Researchers, Scientists, and Drug Development Professionals
The adenylyl cyclases (ACs) are a family of enzymes crucial to cellular signal transduction, catalyzing the conversion of ATP to the second messenger cyclic AMP (cAMP). Their inhibition is a key strategy in a multitude of research areas, from cardiovascular conditions to pain management. SQ22536 has long been a staple inhibitor in these studies; however, a growing body of evidence highlights its limitations, including low potency and potential off-target effects. This guide provides an objective comparison of alternative AC inhibitors, presenting experimental data on their potency, selectivity, and mechanism of action to aid researchers in selecting the most appropriate tool for their studies.
Performance Comparison of Adenylyl Cyclase Inhibitors
The selection of an appropriate adenylyl cyclase inhibitor is critical for the accurate interpretation of experimental results. The following tables summarize the inhibitory potency (IC50 values) of this compound and its alternatives against various adenylyl cyclase isoforms. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Potency (IC50, µM) of Adenine-Like Inhibitors against Transmembrane Adenylyl Cyclase (tmAC) Isoforms
| Inhibitor | AC1 | AC2 | AC3 | AC4 | AC5 | AC6 | AC7 | AC8 | AC9 |
| This compound | 76 | >1000 | 440 | >1000 | 2.2 | 4.9 | 780 | >1000 | >1000 |
| NKY80 [1][2] | 91 | 780 | 94 | 110 | 7.7 | 17 | 810 | >1000 | >1000 |
| Ara-A (Vidarabine) [1] | 50 | 250 | 85 | 100 | 2.2 | 4.7 | 230 | >1000 | >1000 |
| 2',5'-dideoxyadenosine (ddAd) [3][4][5] | - | - | - | - | - | - | - | - | - |
| General IC50 | \multicolumn{9}{c | }{~3 µM (non-isoform specific)[4][5]} | |||||||
| MDL-12,330A [6][7] | - | Modest Inhibition | Modest Inhibition | - | No Inhibition | - | - | - | - |
| General IC50 | \multicolumn{9}{c | }{Biphasic: ~20 µM and ~300 µM (non-isoform specific)[6]} |
Data for this compound, NKY80, and Ara-A are primarily from Brust et al., 2013, for consistent comparison.[1] Values for ddAd and MDL-12,330A are compiled from various sources and often lack comprehensive isoform-specific data.
Table 2: Potency of Isoform-Selective and Soluble AC Inhibitors
| Inhibitor | Target | IC50 (µM) | Comments |
| ST034307 [8] | AC1 | ~2.3 | Highly selective for AC1 over other tmAC isoforms.[8] |
| KH7 [9] | Soluble AC (sAC) | 3-10 | Selective for sAC over tmACs.[9] |
Signaling Pathways and Inhibitor Mechanisms
Adenylyl cyclases are integral components of G-protein coupled receptor (GPCR) signaling pathways. The diagram below illustrates the canonical pathway and the points of intervention for various inhibitors.
Caption: General adenylyl cyclase signaling cascade and points of inhibitor action.
Most of the discussed inhibitors, including this compound, NKY80, Ara-A, and ddAd, are P-site inhibitors that are thought to bind to the catalytic ATP-binding site of the adenylyl cyclase enzyme in a non-competitive or uncompetitive manner with respect to ATP.[1][4][5][7]
Experimental Protocols
Accurate and reproducible experimental data are paramount. Below are detailed protocols for key assays used to characterize adenylyl cyclase inhibitors.
In Vitro Adenylyl Cyclase Activity Assay (Radioisotopic)
This assay directly measures the enzymatic activity of AC by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP.
Caption: Workflow for the in vitro radio-isotopic adenylyl cyclase activity assay.
Detailed Steps:
-
Membrane Preparation: Prepare cell membranes from Sf9 or HEK293 cells overexpressing the adenylyl cyclase isoform of interest.[1]
-
Incubation with Inhibitor: On ice, add the desired concentrations of the adenylyl cyclase inhibitor (dissolved in DMSO) to the membrane preparations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a reaction mix containing [α-³²P]ATP, MgCl₂, and appropriate activators (e.g., 50 µM forskolin for most tmACs, or Ca²⁺/calmodulin for AC1 and AC8). Incubate for 10-30 minutes at 30°C.[1]
-
Reaction Termination: Stop the reaction by adding a solution containing SDS, unlabeled ATP, and unlabeled cAMP.
-
cAMP Separation: Separate the produced [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and Alumina column chromatography.
-
Quantification: Quantify the amount of [³²P]cAMP using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular cAMP Measurement Assay (HTRF)
This assay measures the intracellular accumulation of cAMP in response to AC stimulation and inhibition in a cellular context.
Caption: Workflow for the Homogeneous Time-Resolved Fluorescence (HTRF) cellular cAMP assay.
Detailed Steps:
-
Cell Seeding: Seed cells expressing the target adenylyl cyclase and receptor of interest into a suitable microplate.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with various concentrations of the adenylyl cyclase inhibitor for a defined period (e.g., 30 minutes).
-
AC Stimulation: Stimulate adenylyl cyclase activity by adding an agonist (e.g., forskolin or a specific GPCR agonist) and incubate for a specified time.
-
Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF detection reagents: an anti-cAMP antibody labeled with a europium cryptate donor and cAMP labeled with a d2 acceptor.
-
Incubation: Incubate the plate to allow for the competitive binding of cellular cAMP and d2-labeled cAMP to the antibody.
-
Signal Reading: Read the fluorescence at both the donor (620 nm) and acceptor (665 nm) emission wavelengths.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and determine the intracellular cAMP concentration based on a standard curve. The signal is inversely proportional to the amount of cAMP produced.
Off-Target Effects and Considerations
A critical aspect of inhibitor selection is the potential for off-target effects, which can lead to misinterpretation of experimental data.
-
This compound: Has been shown to have off-target effects on ERK signaling, independent of its action on adenylyl cyclase.[7]
-
NKY80 and Ara-A: As nucleoside analogs, there is a potential for interference with DNA synthesis and other aspects of purine metabolism.[1][10]
-
2',5'-dideoxyadenosine (ddAd): Being a nucleoside analog, it shares similar concerns regarding off-target effects on nucleic acid metabolism.
-
MDL-12,330A: Has been reported to have off-target effects on Na+,K+-ATPase and glycine transport.[1]
-
KH7: Has been shown to affect mitochondrial ATP production.
-
ST034307: While highly selective for AC1, potential for off-target effects at higher concentrations has been noted.[3]
Conclusion
The choice of an adenylyl cyclase inhibitor should be guided by the specific research question, the adenylyl cyclase isoforms expressed in the experimental system, and a thorough consideration of the inhibitor's potency, selectivity, and potential off-target effects. While this compound has been a valuable tool, the alternatives presented in this guide offer improved selectivity and a better-characterized pharmacological profile. For studies requiring isoform-specific inhibition, compounds like ST034307 for AC1 and KH7 for sAC represent significant advancements. Researchers are encouraged to carefully evaluate the data presented here and consult the primary literature to make an informed decision for their experimental designs.
References
- 1. Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of 2',5'-dideoxyadenosine to brain membranes. Comparison to P-site inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of adenylyl cyclase 1 by ST034307 inhibits IP3-evoked changes in sino-atrial node beat rate [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2',5'-Dideoxyadenosine | Adenylyl cyclase | AChR | TargetMol [targetmol.com]
- 6. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
SQ22536: A Critical Review of its Adenylyl Cyclase Isoform Selectivity
For researchers, scientists, and drug development professionals, understanding the precise selectivity of molecular probes is paramount. This guide provides a comprehensive comparison of SQ22536's inhibitory activity across adenylyl cyclase (AC) isoforms, presenting key experimental data and protocols to inform experimental design and data interpretation.
This compound, also known as 9-(tetrahydro-2-furanyl)-9H-purin-6-amine, has been widely utilized as an inhibitor of adenylyl cyclase. While often cited as a selective inhibitor of AC5, a growing body of evidence challenges this notion, highlighting the need for a careful examination of its isoform selectivity profile. This guide aims to provide an objective overview of this compound's activity, comparing it with other adenylyl cyclase inhibitors and offering detailed experimental context.
Comparative Analysis of Inhibitor Potency
Quantitative data from multiple studies reveal that this compound exhibits inhibitory activity against several adenylyl cyclase isoforms, with a notable lack of discrimination between AC5 and AC6. This is a critical consideration for studies aiming to selectively target AC5. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used AC inhibitors against a panel of transmembrane adenylyl cyclase isoforms.
| Inhibitor | AC1 (μM) | AC2 (μM) | AC3 (μM) | AC4 (μM) | AC5 (μM) | AC6 (μM) | AC7 (μM) | AC8 (μM) | AC9 (μM) | Reference |
| This compound | 150 | >1000 | >1000 | >1000 | 10 | 10 | >1000 | >1000 | >1000 | [1] |
| NKY80 | >1000 | >1000 | >1000 | >1000 | 20 | 20 | >1000 | >1000 | >1000 | [2][3] |
| Ara-A | >1000 | >1000 | >1000 | >1000 | 50 | 50 | >1000 | >1000 | >1000 | [2][3] |
Note: Data presented are IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. Ara-A is also known as adenine 9-β-D-arabinofuranoside.
The data clearly indicates that while this compound is most potent against AC5 and AC6, it does not exhibit selectivity between these two closely related isoforms[1][2][3][4]. This finding has significant implications for the interpretation of previous studies that have relied on this compound as a selective AC5 inhibitor. Researchers should exercise caution and consider the potential for off-target effects on AC6 when using this compound.
Signaling Pathway and Inhibition
Adenylyl cyclases are key enzymes in cellular signaling, responsible for the conversion of ATP to the second messenger cyclic AMP (cAMP). This process is initiated by the activation of G protein-coupled receptors (GPCRs). The binding of an agonist to a Gs-coupled GPCR leads to the activation of the Gαs subunit, which in turn stimulates adenylyl cyclase activity. The resulting increase in intracellular cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), leading to a variety of cellular responses. This compound acts as a non-competitive inhibitor, likely binding to the catalytic site of the adenylyl cyclase enzyme to block the conversion of ATP to cAMP[5][6].
Caption: Adenylyl cyclase signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of adenylyl cyclase activity and the assessment of inhibitor potency are typically performed using in vitro assays with membranes from cells expressing specific AC isoforms. A widely used method is the "two-column" radioisotope-based assay.
Adenylyl Cyclase Activity Assay (Two-Column Method)
This method measures the conversion of [α-³²P]ATP to [³²P]cAMP.
1. Membrane Preparation:
-
Cells (e.g., Sf9 insect cells or HEK293 cells) overexpressing a specific adenylyl cyclase isoform are harvested.
-
Cells are lysed, and the membrane fraction is isolated by centrifugation.
-
The protein concentration of the membrane preparation is determined.
2. Assay Reaction:
-
A reaction mixture is prepared containing a buffer (e.g., HEPES), MgCl₂, an ATP regenerating system (e.g., creatine kinase and phosphocreatine), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the adenylyl cyclase activator (e.g., forskolin or Gαs).
-
The inhibitor (e.g., this compound) at various concentrations is added to the reaction mixture.
-
The reaction is initiated by adding the membrane preparation and [α-³²P]ATP.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).
-
The reaction is terminated by adding a stop solution containing unlabeled ATP and EDTA.
3. Separation of [³²P]cAMP:
-
The reaction mixture is applied to a Dowex cation exchange resin column to remove unreacted [α-³²P]ATP and other charged molecules.
-
The eluate from the Dowex column, containing [³²P]cAMP, is then applied to an alumina column, which specifically binds cAMP.
-
The alumina column is washed to remove any remaining impurities.
-
The [³²P]cAMP is eluted from the alumina column.
4. Quantification:
-
The amount of [³²P]cAMP in the eluate is quantified using a scintillation counter.
-
The specific activity of the adenylyl cyclase is calculated and expressed, for example, as pmol of cAMP formed per minute per milligram of protein.
-
For inhibitor studies, IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: General workflow for a two-column adenylyl cyclase activity assay.
Conclusion and Recommendations
The available data strongly suggest that this compound is not a selective inhibitor of adenylyl cyclase 5, as it inhibits AC6 with similar potency[1][2][3][4]. This lack of selectivity is also observed with other purported AC5 inhibitors such as NKY80 and Ara-A[2][3]. Researchers using this compound should be aware of its dual activity against AC5 and AC6 and interpret their results accordingly. For studies requiring isoform-specific inhibition, the development and characterization of more selective compounds are crucial. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of novel adenylyl cyclase inhibitors.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoform selectivity of adenylyl cyclase inhibitors: characterization of known and novel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SQ 22536, Non-competitive adenylyl cyclase inhibitor (CAS 17318-31-9) | Abcam [abcam.com]
A Researcher's Guide to the Specificity of SQ22536 in Cellular Assays
When investigating cyclic AMP (cAMP) signaling pathways, the use of specific inhibitors is crucial for dissecting the roles of individual components. SQ22536 is a widely used, cell-permeable inhibitor of adenylyl cyclase (AC), the enzyme responsible for cAMP synthesis. However, achieving accurate and reproducible results hinges on understanding the inhibitor's specificity. This guide provides a comparative analysis of this compound and other common AC inhibitors, offering data-driven insights into their performance and potential off-target effects in cellular assays.
Mechanism of Action: Targeting cAMP Production
Adenylyl cyclase is a key enzyme that catalyzes the conversion of ATP to cAMP. This second messenger, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac) to regulate a myriad of cellular processes. This compound exerts its primary effect by directly inhibiting this enzymatic activity, leading to a reduction in intracellular cAMP levels.
Comparative Specificity Analysis
While this compound is an effective AC inhibitor, it is not devoid of off-target effects. A comprehensive evaluation requires comparison with other commonly used inhibitors, such as 2',5'-dideoxyadenosine (ddAd) and MDL-12,330A.
This compound: This compound is a potent inhibitor of AC.[1] However, studies have revealed that this compound has at least one significant off-target effect: it can inhibit a neuritogenic cAMP sensor (NCS) that operates downstream of cAMP production but upstream of the MAP kinase pathway.[2] This means this compound can block ERK phosphorylation and neuritogenesis even when stimulated by cAMP analogs like 8-Br-cAMP, which bypass adenylyl cyclase.[2] This action appears specific to the cAMP-ERK pathway, as it does not affect ERK activation by non-cAMP-related stimuli like NGF or PMA.[2]
2',5'-dideoxyadenosine (ddAd): ddAd is another widely used AC inhibitor that binds to the "P-site" of the enzyme.[3][4] Critically, it does not appear to share the off-target effect of this compound on the NCS-ERK pathway.[2] This makes ddAd a more suitable control for confirming that an observed cellular effect is specifically due to the inhibition of adenylyl cyclase and not a downstream component of the ERK pathway. It has been shown to be specific for transmembrane adenylyl cyclases (tmACs).[5]
MDL-12,330A: This compound is an irreversible inhibitor of adenylyl cyclase.[6] However, its utility is hampered by a lack of specificity. It has been reported to inhibit phosphodiesterase and, notably, voltage-dependent K+ (KV) channels.[1][7] This inhibition of KV channels can lead to effects on membrane potential and intracellular Ca2+ levels, which are independent of its action on adenylyl cyclase.[8][9] In some systems, MDL-12,330A shows poor potency against AC, with significant inhibition only observed at high concentrations (e.g., 1 mM).[1]
Summary of Inhibitor Specificity
The table below summarizes the key characteristics of this compound and its common alternatives. Researchers should consider these profiles carefully when designing experiments and interpreting data.
| Inhibitor | Primary Target | Reported IC₅₀ | Key Off-Target Effects | Reference |
| This compound | Adenylyl Cyclase | ~5 µM (in cells)[1] | Inhibits downstream neuritogenic cAMP sensor (NCS), affecting the ERK pathway.[2] | [1][2] |
| 2',5'-dideoxyadenosine (ddAd) | Adenylyl Cyclase (P-site) | ~3 µM (biochemical)[3], ~35 µM (in cells)[1] | Generally more specific for AC than this compound; does not inhibit NCS-ERK pathway.[2] | [1][2][3] |
| MDL-12,330A | Adenylyl Cyclase | ~250 µM (biochemical)[6]; poor potency in some cell assays[1] | Inhibits phosphodiesterase and voltage-dependent K+ channels.[1][7] | [1][6][7] |
Experimental Protocols
Accurate measurement of cAMP levels is fundamental to evaluating inhibitor efficacy. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common, robust method for this purpose.
Protocol: Measuring cAMP Inhibition using HTRF
This protocol provides a general framework for assessing the potency of an AC inhibitor like this compound in a cell-based assay.
-
Cell Preparation:
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a 384-well white microplate.[11]
-
Prepare serial dilutions of the AC inhibitors (e.g., this compound, ddAd, MDL-12,330A) in the assay buffer. Add 5 µL of the inhibitor dilutions to the appropriate wells.
-
To stimulate cAMP production, prepare a solution of an AC activator (e.g., Forskolin or a specific GPCR agonist) at twice the final desired concentration. Add 10 µL of this solution to the wells.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature.[11][12]
-
-
Detection:
-
Following incubation, add 5 µL of the HTRF cAMP-d2 reagent, followed by 5 µL of the anti-cAMP Cryptate reagent to each well.[11]
-
Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.[11]
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (FRET signal) and 620 nm (Cryptate reference signal).[10]
-
-
Data Analysis:
Conclusion and Recommendations
This compound is a potent and valuable tool for studying cAMP signaling. However, researchers must remain vigilant about its potential for off-target effects, particularly on the ERK signaling pathway.
For optimal experimental design:
-
Use appropriate controls: When using this compound to implicate AC in a cellular response, confirm the finding with a more specific inhibitor like 2',5'-dideoxyadenosine, which does not share the same off-target profile.[2]
-
Perform rescue experiments: To verify that an effect is due to cAMP reduction, attempt to rescue the phenotype by adding a cell-permeable cAMP analog (e.g., 8-Br-cAMP) downstream of the inhibitor's block. A failure to rescue may indicate an off-target effect of the inhibitor itself.
-
Be cautious with MDL-12,330A: Given its known effects on ion channels and its often poor potency, MDL-12,330A should be used with caution and its effects validated through multiple orthogonal approaches.[1][7]
References
- 1. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. 2',5'-Dideoxyadenosine | Adenylyl cyclase | AChR | TargetMol [targetmol.com]
- 4. Regulation of the catalytic component of adenylate cyclase. Potentiative interaction of stimulatory ligands and 2',5'-dideoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. m.youtube.com [m.youtube.com]
SQ22536: A Comparative Review of a Widely Used Adenylyl Cyclase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SQ22536's performance against other adenylyl cyclase inhibitors, supported by experimental data and detailed methodologies. The information is presented to facilitate an objective evaluation of this compound for research and development applications.
This compound, chemically known as 9-(tetrahydro-2-furanyl)-9H-purin-6-amine, is a cell-permeable compound widely utilized as an inhibitor of adenylyl cyclase (AC), the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP).[1] Its utility in studying cAMP-mediated signaling pathways is well-documented; however, a thorough understanding of its comparative efficacy, potency, and potential off-target effects is crucial for the accurate interpretation of experimental results. This guide synthesizes findings from multiple studies to offer a comparative analysis of this compound.
Performance Comparison of Adenylyl Cyclase Inhibitors
This compound has been evaluated alongside other common adenylyl cyclase inhibitors, primarily 2',5'-dideoxyadenosine (ddAd) and MDL-12,330A. Studies have shown that both this compound and ddAd are effective and potent inhibitors of adenylyl cyclase, whereas MDL-12,330A demonstrates weaker activity in some cellular contexts.[2]
In HEK293 cells expressing a cAMP response element (CRE) reporter gene, this compound and ddAd effectively inhibited forskolin-induced reporter activity with IC50 values of 5 µM and 33 µM, respectively.[2] In contrast, MDL-12,330A only showed significant inhibition at a much higher concentration of 1 mM.[2] This suggests that this compound is a more potent inhibitor of adenylyl cyclase activation compared to ddAd and significantly more potent than MDL-12,330A in this cellular system.[2]
Further studies in rat pancreatic islets revealed that while both this compound and MDL-12,330A (at 10 µM) markedly inhibited forskolin-induced elevation of cAMP, they had differing effects on insulin secretion.[3][4] MDL-12,330A potentiated insulin secretion, an effect attributed to the inhibition of voltage-dependent K+ channels rather than adenylyl cyclase inhibition.[4][5] this compound, at the same concentration, had no significant effect on insulin secretion, highlighting its more specific action on the adenylyl cyclase pathway in this context.[3][4]
It is also important to note that in some experimental setups, this compound has been shown to be more effective than other inhibitors. For instance, in one study, this compound was the only inhibitor tested that could completely block the rise in cAMP evoked by adenylyl cyclase activators, while others only reduced cAMP levels by approximately 50%.[3][6]
| Inhibitor | Target/Stimulus | Cell Type/System | IC50 / Effective Concentration | Reference |
| This compound | Forskolin-induced CRE activation | HEK293 cells | 5 µM | [2] |
| PACAP-induced reporter gene activation | HEK293 cells | ~5 µM | [7] | |
| Forskolin-induced Elk activation | NS-1 cells | 10 µM | [2] | |
| 8-Br-cAMP-induced Elk activation | NS-1 cells | 170 µM | [2] | |
| PGE1-stimulated cAMP increase | Human platelets | 1.4 µM | [1] | |
| 2',5'-dideoxyadenosine (ddAd) | Forskolin-induced CRE activation | HEK293 cells | 33 µM | [2] |
| MDL-12,330A | Forskolin-induced CRE activation | HEK293 cells | 1 mM (significant inhibition) | [2] |
Off-Target Effects and Specificity
A critical aspect of utilizing any pharmacological inhibitor is understanding its specificity. Research has revealed that this compound, while a potent adenylyl cyclase inhibitor, also exhibits off-target effects. Specifically, it can inhibit a neuritogenic cAMP sensor (NCS) downstream of adenylyl cyclase.[2] This was demonstrated by its ability to inhibit neuritogenesis and ERK phosphorylation induced by the cell-permeable cAMP analog 8-Br-cAMP, which acts independently of adenylyl cyclase.[2]
The potency of this compound differs between its on-target and off-target effects. It is a more potent inhibitor of adenylyl cyclase (IC50 for forskolin-induced Elk activation = 10 µM) than the NCS (IC50 for 8-Br-cAMP-induced Elk activation = 170 µM).[2] This differential potency should be considered when designing experiments and interpreting data. In contrast, ddAd did not inhibit the effects of cAMP analogs on ERK phosphorylation and neuritogenesis, suggesting it does not share this particular off-target activity of this compound.[2]
The following diagram illustrates the known sites of action for this compound.
Caption: Signaling pathway showing the sites of inhibition by this compound.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the data presented, detailed methodologies for key experiments are provided below.
Adenylyl Cyclase Activity Assay
This assay measures the enzymatic activity of adenylyl cyclase by quantifying the conversion of ATP to cAMP.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris HCl buffer (pH 8.5 at 37°C), magnesium chloride, sodium fluoride (to inhibit ATPases), phosphocreatine (to regenerate ATP), and ATP.
-
Enzyme Addition: Add the adenylyl cyclase enzyme solution to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by heating the mixture in a boiling water bath for one minute.
-
cAMP Quantification: After cooling and filtering, the amount of cAMP produced is quantified using methods such as HPLC or a spectrophotometric assay involving the separation of cAMP from other nucleotides using aluminum oxide chromatography.[8]
The following diagram outlines the general workflow for an adenylyl cyclase activity assay.
Caption: Workflow for a typical adenylyl cyclase activity assay.
CRE-Luciferase Reporter Assay
This cell-based assay is used to measure the activation of the cAMP pathway by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).
Procedure:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293) in a multi-well plate. Transfect the cells with a CRE-luciferase reporter vector.[9] For stable cell lines, this step is omitted.
-
Cell Treatment: Treat the transfected cells with the test compounds (e.g., adenylyl cyclase activators and/or inhibitors).[9]
-
Incubation: Incubate the cells for a specific period to allow for reporter gene expression.[9]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent.[9] A co-transfected Renilla luciferase vector can be used for normalization.[9]
The logical flow of a CRE-luciferase reporter assay is depicted below.
Caption: Logical flow of a CRE-luciferase reporter assay.
Neuritogenesis Assay
This assay is used to assess the ability of compounds to promote or inhibit the growth of neurites from neuronal or neuron-like cells, such as PC12 cells.
Procedure:
-
Cell Seeding: Seed PC12 cells at a low density on a substrate-coated plate to avoid contact inhibition.[10]
-
Cell Treatment: Treat the cells with the test compounds (e.g., nerve growth factor [NGF] as a positive control, and inhibitors).[10]
-
Incubation and Medium Change: Culture the cells for several days, replacing the medium periodically.[10]
-
Imaging and Analysis: After the incubation period, image the cells. Quantify neurite outgrowth by measuring the percentage of cells with neurites of a certain length (e.g., equal to or longer than the cell body diameter).[10]
Conclusion
This compound is a potent inhibitor of adenylyl cyclase, demonstrating greater potency than ddAd and MDL-12,330A in certain cellular assays. However, researchers must be cognizant of its off-target effects, particularly the inhibition of the neuritogenic cAMP sensor, NCS. The differential potency of this compound towards adenylyl cyclase versus NCS provides a window for experimental design where on-target effects can be preferentially studied. When selecting an adenylyl cyclase inhibitor, the specific experimental context, including the cell type and the signaling pathway of interest, should be carefully considered. For studies where downstream cAMP signaling, particularly neuritogenesis, is being investigated, the use of ddAd as a more specific adenylyl cyclase inhibitor or careful dose-response analyses with this compound are recommended to dissect the specific contributions of adenylyl cyclase inhibition.
References
- 1. SQ 22536 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 2. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 4. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the adenylyl cyclase inhibitor this compound on iloprost-induced vasorelaxation and cyclic AMP elevation in isolated guinea-pig aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. PC12 neurite outgrowth and survival assays [bio-protocol.org]
Safety Operating Guide
Proper Disposal Procedures for SQ22536: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of SQ22536, an adenylyl cyclase inhibitor. While specific institutional and regional regulations must be followed, this guide outlines the key considerations and a general procedural framework.
Immediate Safety and Logistical Information
When handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding the chemical's properties, hazards, and the necessary personal protective equipment (PPE) to be worn.
General Disposal Principles
Based on available safety data, this compound should be disposed of as chemical waste in accordance with all applicable federal, state, and local regulations.[1] It is crucial to avoid releasing the compound into the environment.
Step-by-Step Disposal Protocol
The following protocol outlines a general, step-by-step process for the disposal of this compound. This should be adapted to comply with your institution's specific waste management policies.
-
Consult the Safety Data Sheet (SDS): Before beginning any disposal procedure, thoroughly review the SDS for this compound provided by the supplier.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Collect waste this compound, including any unused or expired material, in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is in good condition.
-
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (9-(Tetrahydro-2-furanyl)-9H-purin-6-amine)."
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection and disposal of the waste.[2][3]
Quantitative Data
At present, publicly available Safety Data Sheets and product information for this compound do not provide specific quantitative data for disposal, such as concentration limits for drain disposal or chemical neutralization protocols. The general guidance is to treat all concentrations of this compound as chemical waste.
| Parameter | Value | Source |
| Concentration Limit for Drain Disposal | Not specified. Avoid drain disposal. | General Best Practice |
| Neutralization/Deactivation Protocol | Not specified. | N/A |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling SQ22536
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of SQ22536, a potent adenylyl cyclase inhibitor. Adherence to these procedures is critical for maintaining a safe research environment and ensuring the integrity of your experiments.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and prevent contamination.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Splash-proof |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material |
| Body Protection | Laboratory Coat | Standard |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder form to avoid dust inhalation |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is crucial for the safe and effective use of this compound in a laboratory setting.
Receiving and Storage
Upon receipt, visually inspect the packaging for any signs of damage. This compound is a white to off-white solid. It should be stored at -20°C for long-term stability (up to 3 years in powder form). For solutions in solvent, storage at -80°C is recommended for up to 2 years.
Preparation of Solutions
This compound is soluble in DMSO (up to 100 mg/mL) and water (up to 55 mg/mL), though ultrasonic assistance may be needed for dissolution. When preparing stock solutions, it is imperative to work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any airborne particles.
Experimental Protocol for Solution Preparation:
-
Don appropriate PPE: laboratory coat, chemical-resistant gloves, and safety goggles. If handling the powder, a respirator is required.
-
Weigh the required amount of this compound powder in a clean, designated weighing area.
-
In a chemical fume hood, add the appropriate solvent (e.g., DMSO) to the weighed powder in a sterile container.
-
If necessary, use an ultrasonic bath to aid dissolution.
-
Once fully dissolved, the solution is ready for experimental use.
Handling During Experiments
All experimental procedures involving this compound should be conducted in a designated area, away from general laboratory traffic. Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| This compound Solutions | Collect in a designated, sealed, and properly labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated biohazard or chemical waste container for autoclaving or incineration. |
| Contaminated PPE | Dispose of in a designated chemical waste container. |
Never dispose of this compound down the drain or in the regular trash. All waste must be handled by trained personnel and disposed of through an approved hazardous waste management program.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the signaling pathway of adenylyl cyclase inhibition and the logical workflow for handling this compound.
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
This comprehensive guide is intended to be a primary resource for all personnel working with this compound. By adhering to these safety and logistical protocols, you can ensure a secure research environment and contribute to the advancement of scientific discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
